Tributyltin methoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202857. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl(methoxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLZJQPMKQFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074440 | |
| Record name | Stannane, tributylmethoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
321.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-52-3 | |
| Record name | Tributylmethoxystannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tributyltin methoxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltin methoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202857 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tributylmethoxy- | |
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| Record name | Tri-n-butyltin methanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.667 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN METHOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CFF2AFN2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tributyltin Methoxide (CAS Number 1067-52-3)
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and biological significance of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular interactions.
Physicochemical and Spectral Properties
This compound is a clear, colorless liquid that is sensitive to moisture.[1] It is soluble in common organic solvents.[1] Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 1067-52-3 | [1] |
| Molecular Formula | C₁₃H₃₀OSn | [1] |
| Molecular Weight | 321.09 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 97-97.5 °C at 0.06 mm Hg | [1] |
| Density | 1.115 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.472 | [1] |
| Flash Point | 210 °F (99 °C) | [1] |
| Sensitivity | Moisture sensitive; readily hydrolyzes | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While full spectra are best obtained from dedicated databases, the following provides an overview of expected spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tributyl and methoxy groups. The protons of the butyl chains will appear as a series of multiplets, while the methoxy protons will be a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four unique carbon environments in the tributyl group and one signal for the methoxy carbon. The chemical shifts are influenced by the proximity to the tin atom.
Mass Spectrometry: The mass spectrum of organotin compounds typically shows a characteristic isotopic pattern for tin. Fragmentation generally involves the sequential loss of the butyl groups.[2]
Synthesis and Reactivity
Synthesis
This compound is typically synthesized via a nucleophilic substitution reaction.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of tributyltin alkoxides.[1]
Materials:
-
Tributyltin chloride (Bu₃SnCl)
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tributyltin chloride in anhydrous toluene.
-
Add sodium methoxide to the solution. The molar ratio of tributyltin chloride to sodium methoxide should be approximately 1:1.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The toluene is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
-
The final product should be characterized by ¹H NMR and FT-IR spectroscopy to confirm its structure and purity.[1]
Reactivity
This compound is a reactive compound, primarily due to the polarity of the Sn-O bond. It is highly susceptible to hydrolysis, reacting with moisture to form hexabutyldistannoxane.[1] It also undergoes addition reactions with a variety of unsaturated substrates.
Caption: Addition Reactions of this compound.
Applications in Organic Synthesis
Catalyst for Ring-Opening Polymerization
This compound is an effective catalyst for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone.[3] This reaction proceeds via a coordination-insertion mechanism.
Experimental Protocol: ROP of ε-Caprolactone
The following is a representative protocol for the bulk polymerization of ε-caprolactone.
Materials:
-
ε-Caprolactone (monomer)
-
This compound (catalyst)
-
Benzyl alcohol (initiator, optional)
-
Toluene (solvent for catalyst)
Procedure:
-
Purify ε-caprolactone by distillation under reduced pressure.
-
In a flame-dried reaction vessel under an inert atmosphere, add the desired amount of ε-caprolactone.
-
If using an initiator, add benzyl alcohol.
-
Add a solution of this compound in toluene. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.[4]
-
Monitor the progress of the polymerization by techniques such as ¹H NMR or by measuring the viscosity of the reaction mixture.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by NMR for end-group analysis.
Biological Activity and Toxicological Profile
The biological activity of this compound is primarily attributed to the tributyltin (TBT) moiety. TBT compounds are known endocrine disruptors and exhibit significant cytotoxicity.[5]
Cytotoxicity
Organotin compounds, particularly triorganotins like TBT, have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, tributyltin chloride has shown apoptosis-inducing concentrations in the nanomolar range in human breast cancer cell lines.[5][6] Triphenyltin derivatives have also exhibited IC₅₀ values in the nanomolar range against several breast cancer cell lines.[7]
| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |
| Tributyltin Chloride | CAL-27 | 0.91 ± 0.53 | [8] |
| bis(Tributyltin) oxide | CAL-27 | 13.18 ± 3.70 | [8] |
| Tributyltin Chloride | MCF-7, MDA-MB-231 | ~0.2 (apoptotic) | [5][6] |
| Triphenyltin derivatives | BT-474, etc. | 0.076–0.200 | [7] |
Signaling Pathway Interactions
Tributyltin compounds are known to interact with several key signaling pathways, which underlies their biological and toxicological effects.
Caption: TBT Interactions with Cellular Signaling Pathways.
Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): TBT is a potent agonist for both RXR and PPARγ.[9][10][11] This dual agonism can lead to the induction of adipocyte differentiation, suggesting that TBT may act as an obesogen.[9][10][12]
Mitogen-Activated Protein Kinase (MAPK) Pathway: TBT has been shown to alter essential signaling pathways in human natural killer (NK) cells. It can lead to the activation of p38 and p44/42 MAPKs, which is associated with the inhibition of the cytotoxic function of NK cells.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Measures:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon).
-
Keep away from moisture and incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
References
- 1. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]
- 9. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 11. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
Physical and chemical properties of Tributyltin methoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tributyltin methoxide, a versatile organotin compound. The information is curated for professionals in research and development, with a focus on clear data presentation and actionable experimental insights.
Core Properties of this compound
This compound, with the chemical formula [CH₃(CH₂)₃]₃SnOCH₃, is a clear, colorless liquid at room temperature.[1][] It is recognized for its utility as a mild methoxide source with strong nucleophilic characteristics and reduced basicity, which minimizes the likelihood of inducing elimination reactions in organic synthesis.[1] It also serves as a precursor for other alkoxytributylstannanes.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₃H₃₀OSn | [1][] |
| Molecular Weight | 321.09 g/mol | [1][][3][4] |
| Appearance | Clear colorless liquid | [1][] |
| Melting Point | 95-97 °C | [1][5] |
| Boiling Point | 97-97.5 °C at 0.06 mm Hg | [1][][3] |
| Density | 1.115 g/mL at 25 °C | [1][][3] |
| Refractive Index (n²⁰/D) | 1.472 | [1][][3] |
| Flash Point | 210 °F (99 °C) - closed cup | [1][3] |
| Solubility | Soluble in common organic solvents | [1][5] |
Chemical and Safety Information
This compound is a moisture-sensitive compound that reacts slowly with water and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][6] Exposure to moist air can lead to the formation of hexabutyldistannoxane and tributylstannyl carbonate.[1] It is stable under normal storage conditions but can form explosive mixtures with air upon intense heating.[7][8] The compound is incompatible with strong oxidizing agents and strong acids.[6][7] Hazardous decomposition products include carbon oxides and tin/tin oxides.[7]
Safety Summary:
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H360FD | May damage fertility or the unborn child |
| H372 | Causes damage to organs through prolonged or repeated exposure |
| H410 | Very toxic to aquatic life with long lasting effects |
This table is a summary of the main hazards. Refer to the full safety data sheet for comprehensive information.[3][8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of tributyltin chloride with sodium methoxide.[9]
Materials:
-
Tributyltin chloride (Bu₃SnCl)
-
Sodium methoxide (NaOCH₃)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tributyltin chloride in anhydrous toluene.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting sodium chloride precipitate is removed by filtration.
-
The crude this compound is purified by vacuum distillation to yield the final product.[9]
Characterization: The chemical structure of the synthesized this compound can be confirmed using proton nuclear magnetic resonance (¹H NMR) spectroscopy and Fourier transform infrared (FT-IR) spectroscopy.[9]
Visualizing Relationships and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows associated with this compound.
References
- 1. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]
- 3. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methoxytri-n-butylstannane | C13H30OSn | CID 11964040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRI-N-BUTYLTIN METHOXIDE CAS#: 1067-52-3 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Tri n butyltin methoxide Manufacturers, with SDS [mubychem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
Tributyltin methoxide molecular weight and formula
An In-depth Technical Guide on Tributyltin Methoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TBTM) is an organotin compound with significant applications in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways affected by tributyltin (TBT) compounds. Quantitative data are presented in a structured format, and key processes are visualized using diagrams to facilitate understanding for research, scientific, and drug development applications.
Physicochemical Properties of this compound
This compound is a clear, colorless liquid that is sensitive to moisture.[][2] It serves as a mild methoxide source with strong nucleophilic properties, which reduces the likelihood of inducing elimination reactions in organic synthesis.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H30OSn | [][4][5][6] |
| Molecular Weight | 321.09 g/mol | [][4][5][7] |
| CAS Number | 1067-52-3 | [][5][7] |
| IUPAC Name | tributyl(methoxy)stannane | [][5] |
| Appearance | Clear colorless liquid | [][2] |
| Density | 1.115 g/mL at 25 °C | [][2][8] |
| Boiling Point | 97-97.5 °C at 0.06 mm Hg | [][2][8] |
| Flash Point | 99 °C (210.2 °F) | [][8] |
| Refractive Index | n20/D 1.472 | [][2][8] |
| Solubility | Soluble in common organic solvents | [2][3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of tributyltin chloride with sodium methoxide.[9]
General Synthesis Procedure
Objective: To synthesize this compound via nucleophilic substitution.
Reactants:
-
Tributyltin chloride (Bu3SnCl)
-
Sodium methoxide (NaOCH3)
-
Anhydrous Toluene (Solvent)
Methodology:
-
The reaction is conducted in anhydrous toluene under reflux conditions.[9]
-
Sodium methoxide is added to a solution of tributyltin chloride in anhydrous toluene.
-
The reaction mixture is heated to reflux and maintained for approximately 6 hours.[9]
-
Following the reaction period, the resulting sodium chloride precipitate is removed from the mixture.
-
The final product, this compound, is purified from the solution by vacuum distillation.[9]
-
The chemical structure of the purified compound is confirmed using proton nuclear magnetic resonance spectroscopy (¹H NMR) and Fourier transform infrared spectroscopy (FT-IR).[9]
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Tributyltin (TBT) compounds are recognized as endocrine disruptors that can interfere with various biological processes, including reproduction and growth.[10] They have been shown to impact crucial cellular signaling pathways.
Impact on MAPK Signaling in Natural Killer (NK) Cells
Studies on human Natural Killer (NK) cells have shown that TBT exposure can alter the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for the cytotoxic function of these immune cells.[11]
Exposure to TBT leads to the activation (phosphorylation) of MAPK Kinases (MAP2Ks), specifically MEK1/2 and MKK3/6.[11] This in turn activates the downstream MAPKs, p44/42 and p38.[11] Despite this activation of pathway components that are normally associated with lytic granule release, TBT ultimately causes a decrease in the cytotoxic function of NK cells.[11] This suggests that TBT alters the lytic granule exocytosis pathway at or above the level of MAP2K, leading to impaired immune function.[11]
References
- 2. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]
- 3. TRI-N-BUTYLTIN METHOXIDE CAS#: 1067-52-3 [amp.chemicalbook.com]
- 4. This compound | 1067-52-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Tributyltin - Wikipedia [en.wikipedia.org]
- 11. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]
An In-depth Technical Guide to the Synthesis and Preparation of Tributyltin Methoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Tributyltin methoxide ((C₄H₉)₃SnOCH₃), a versatile organotin reagent. It serves as a mild and selective methoxide source with strong nucleophilic characteristics but reduced basicity, minimizing the likelihood of elimination side reactions.[1] This property makes it a valuable tool in various organic synthesis applications, including its use as a precursor for other alkoxytributylstannanes and as a catalyst in the polymerization of lactones and lactides.[1][2][3]
This document outlines the most common and well-documented synthetic methodologies, complete with experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in laboratory application.
Synthetic Approaches
This compound is primarily synthesized via two main pathways: the nucleophilic substitution of a tributyltin halide with an alkoxide, or the reaction of bis(tributyltin) oxide with methanol. The former method is the most widely reported and generally provides high yields.
-
From Tributyltin Chloride and Sodium Methoxide: This is the most common laboratory and industrial method. It involves the nucleophilic substitution reaction between tributyltin chloride and sodium methoxide. The reaction is typically performed in an anhydrous, non-protic solvent, such as toluene, under reflux conditions. The primary byproduct, sodium chloride, is insoluble in the solvent and can be easily removed by filtration.
-
From Bis(tributyltin) oxide and Methanol: An alternative route involves the reaction of bis(tributyltin) oxide with methanol.[4] This reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction to completion, the water is typically removed, often through azeotropic distillation. While this method is feasible, detailed high-yield protocols are less commonly reported in the literature compared to the halide route.
Data Summary
The following table summarizes the quantitative data associated with the primary synthesis method for this compound.
| Parameter | Value | Starting Materials | Reference |
| Reported Yield | 80% | Tributyltin chloride, Sodium methoxide | [4] |
| Purity (Typical) | 97-98% | N/A (Commercial Product) | [2] |
| Boiling Point | 97-97.5 °C @ 0.06 mmHg | N/A | |
| Density | 1.115 g/mL at 25 °C | N/A | |
| Molecular Formula | C₁₃H₃₀OSn | N/A | [4] |
| Molecular Weight | 321.09 g/mol | N/A | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from tributyltin chloride, which is the most robust and highest-yielding reported method.
Method 1: Synthesis from Tributyltin Chloride and Sodium Methoxide
This protocol is based on the nucleophilic substitution reaction reported in the literature.[4]
Reaction: (C₄H₉)₃SnCl + NaOCH₃ → (C₄H₉)₃SnOCH₃ + NaCl
Materials:
-
Tributyltin chloride ((C₄H₉)₃SnCl)
-
Sodium methoxide (NaOCH₃)
-
Anhydrous Toluene
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.
-
Charging Reactants: Under a positive pressure of inert gas, charge the flask with anhydrous toluene. Add sodium methoxide to the solvent with stirring. Subsequently, add an equimolar amount of tributyltin chloride to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 111 °C for toluene). Maintain the reflux with vigorous stirring for 6 hours to ensure the reaction goes to completion.[4] A white precipitate of sodium chloride will form during the reaction.
-
Workup: Cool the reaction mixture to room temperature. Remove the sodium chloride precipitate by filtration under an inert atmosphere. Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.
-
Purification: Combine the filtrate and the washings. Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to yield a clear, colorless liquid.[4]
-
Characterization: The structure and purity of the final product can be confirmed using spectroscopic methods such as proton nuclear magnetic resonance (¹H NMR) and Fourier-transform infrared spectroscopy (FT-IR).[4]
-
Storage: this compound is sensitive to moisture and carbon dioxide and should be stored in a tightly sealed container under an inert atmosphere.[1] Exposure to moist air can lead to the formation of hexabutyldistannoxane and tributylstannyl carbonate.[1]
Synthesis Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound from Tributyltin chloride.
References
An In-depth Technical Guide to Tributyltin Methoxide: Structure, Characterization, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin methoxide (TBTM) is an organotin compound featuring a tin atom covalently bonded to three butyl groups and a methoxy group. It serves as a versatile reagent in organic synthesis, primarily as a mild source of a methoxide nucleophile and as a precursor for other organotin compounds. Its reactivity is characterized by the polar Sn-O bond, which allows for facile substitution reactions. This guide provides a comprehensive overview of the structural information, detailed characterization data, and experimental protocols for the synthesis and analysis of this compound.
Structural Information
This compound is a clear, colorless liquid. Key structural and identifying information is summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Tributyl(methoxy)stannane | [1](2--INVALID-LINK-- |
| Synonyms | Tri-n-butyltin methoxide, Stannane, tributylmethoxy- | [1](2--INVALID-LINK-- |
| Chemical Formula | C₁₃H₃₀OSn | [1](2--INVALID-LINK-- |
| Molecular Weight | 321.09 g/mol | [1](2--INVALID-LINK-- |
| CAS Number | 1067-52-3 | [1](2--INVALID-LINK-- |
| Appearance | Clear colorless liquid | [3](--INVALID-LINK--) |
Physical and Spectroscopic Characterization
The characterization of this compound is crucial for confirming its identity and purity. The following tables summarize its key physical properties and expected spectroscopic data based on analysis of closely related organotin compounds.
Physical Properties
| Property | Value | Reference(s) |
| Density | 1.115 g/mL at 25 °C | [3](--INVALID-LINK--) |
| Boiling Point | 97-97.5 °C at 0.06 mmHg | [3](--INVALID-LINK--) |
| Refractive Index (n²⁰/D) | 1.472 | [3](--INVALID-LINK--) |
| Solubility | Soluble in common organic solvents | [3](--INVALID-LINK--) |
| Sensitivity | Moisture sensitive | [3](--INVALID-LINK--) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.4 - 3.6 | Singlet | -OCH₃ |
| ~1.4 - 1.6 | Multiplet | -Sn-CH₂-CH₂ -CH₂-CH₃ |
| ~1.2 - 1.4 | Multiplet | -Sn-CH₂-CH₂-CH₂ -CH₃ |
| ~0.8 - 1.0 | Multiplet | -Sn-CH₂ -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | -Sn-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~50 - 52 | -OC H₃ |
| ~28 - 30 | -Sn-CH₂-C H₂-CH₂-CH₃ |
| ~27 - 29 | -Sn-CH₂-CH₂-C H₂-CH₃ |
| ~15 - 17 | -Sn-C H₂-CH₂-CH₂-CH₃ |
| ~13 - 14 | -Sn-CH₂-CH₂-CH₂-C H₃ |
¹¹⁹Sn NMR (Tin-119 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm |
| ~115 to 130 |
Note: The chemical shift in ¹¹⁹Sn NMR is highly dependent on the coordination number of the tin atom and the solvent used.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2955, 2925, 2870, 2855 | C-H stretching (butyl groups) |
| ~2815 | C-H stretching (methoxy group) |
| 1465 | CH₂ bending |
| 1375 | CH₃ bending |
| ~1070 | C-O stretching |
| ~520 | Sn-O stretching |
| ~600-500 | Sn-C stretching |
Mass Spectrometry (Electron Ionization - EI)
| m/z Value | Proposed Fragment Ion |
| 291 | [Sn(C₄H₉)₃]⁺ |
| 235 | [Sn(C₄H₉)₂(H)]⁺ |
| 179 | [Sn(C₄H₉)(H)₂]⁺ |
| 121 | [SnH]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of tributyltin chloride with sodium methoxide.
Materials:
-
Tributyltin chloride
-
Sodium methoxide
-
Anhydrous Toluene
-
Standard reflux apparatus with a condenser and nitrogen inlet
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve tributyltin chloride in anhydrous toluene.
-
Add a stoichiometric amount of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
The filtrate, containing the crude this compound, is then purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Characterization Protocols
NMR Spectroscopy:
-
Sample Preparation: Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.
-
For ¹¹⁹Sn NMR, an external standard such as tetramethyltin (SnMe₄) is typically used.
-
FT-IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be taken prior to the sample measurement.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum, observing the fragmentation pattern to confirm the structure.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
Safety Information
Tributyltin compounds are toxic and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. This compound is moisture-sensitive and should be stored under an inert atmosphere. Exposure to moisture can lead to the formation of hexabutyldistannoxane.[3]
References
An In-depth Technical Guide to Tributyltin Methoxide: Safety, Handling, and Toxicology
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, detailed handling protocols, and an overview of the toxicological properties of tributyltin methoxide (CAS No: 1067-52-3). The information is intended to enable researchers and laboratory personnel to work safely with this compound and to respond appropriately to potential exposures or spills.
Chemical and Physical Properties
This compound is a colorless liquid used as a reagent and catalyst in organic synthesis.[1][2][3] It is a member of the highly toxic organotin family of compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₃₀OSn | [1][4] |
| Molecular Weight | 321.09 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [1][6][7] |
| Density | 1.110 - 1.115 g/mL at 25 °C | [1][5][8] |
| Boiling Point | 97-97.5 °C at 0.06 mmHg; 124-126 °C at 4 mmHg | [1][5] |
| Flash Point | 98 - 99 °C (208.4 - 210.2 °F) - closed cup | [1][5] |
| Refractive Index | n20/D 1.472 (lit.) | [5] |
| Stability | Moisture sensitive. Chemically stable under standard ambient conditions. | [8][9] |
| InChI Key | KJGLZJQPMKQFIK-UHFFFAOYSA-N | [4][5] |
| CAS Number | 1067-52-3 | [1][5][8][9][10] |
Hazard Identification and Classification
This compound is classified as a highly hazardous substance. Its toxicity is a function of the tributyltin (TBT) moiety, which is a potent biocide.[11] The compound is acutely toxic if swallowed, harmful in contact with skin, and causes severe irritation to skin and eyes.[1][9][12] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1][9]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Data
The toxicity of organotin compounds is primarily associated with the number and length of the alkyl groups attached to the tin atom; tri-substituted tins like tributyltin are among the most toxic.[13][14]
| Parameter | Value | Species | Source |
| Acute Oral Toxicity | Acute Toxicity Estimate (ATE): 100.1 mg/kg | - | [9] |
| Aquatic Toxicity (LC50) | 0.02 mg/L - 48 h | Oryzias latipes (Japanese rice fish) | [1] |
Note: Many safety data sheets indicate that the toxicological properties have not been fully investigated.[1][8][9] The provided ATE is an expert judgment estimate.
Occupational Exposure Limits
Exposure to organotin compounds should be maintained as low as reasonably practicable.
| Regulatory Body | Limit Type | Value (as Sn) | Notes |
| OSHA (USA) | TWA | 0.1 mg/m³ | Table Z-1 |
| ACGIH (USA) | TWA | 0.1 mg/m³ | Danger of cutaneous absorption; Not classifiable as a human carcinogen (A4) |
| ACGIH (USA) | STEL | 0.2 mg/m³ | Danger of cutaneous absorption; Not classifiable as a human carcinogen (A4) |
| NIOSH (USA) | REL | 0.1 mg/m³ | - |
Source:[1][2][9][13][15] TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit.
Mechanism of Action and Toxicology
The primary toxic mechanism of tributyltin (TBT) compounds involves the disruption of cellular energy metabolism. TBT is a potent inhibitor of F-ATP synthase, a critical enzyme in oxidative phosphorylation.
Inhibition of ATP Synthesis: TBT binds to the F₀ subunit of the mitochondrial F-ATP synthase complex.[16] This interaction blocks the proton channel, impeding the proton flux that drives the synthesis of ATP from ADP and inorganic phosphate.[17][18] The disruption of the cellular energy supply leads to cell death.[17]
Induction of Apoptosis: Beyond energy disruption, tributyltin compounds induce programmed cell death (apoptosis) through several mechanisms:
-
Oxidative Stress: TBT triggers the generation of reactive oxygen species (ROS).[19]
-
Mitochondrial Damage: It causes mitochondrial membrane depolarization.[19]
-
Calcium Dysregulation: TBT leads to a significant increase in intracellular calcium levels.[19]
-
Caspase Activation: The apoptotic cascade proceeds through the activation of executioner caspases, such as caspase-3.[19]
Endocrine Disruption: TBT is also a known endocrine-disrupting chemical (EDC), capable of interfering with hormonal systems and causing reproductive and developmental abnormalities in various organisms.[8][11][20]
Caption: Toxicological mechanism of tributyltin (TBT).
Experimental Protocols and Handling Precautions
Working with this compound requires strict adherence to safety protocols to prevent exposure. All operations should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[12]
-
Eye/Face Protection: Use tightly fitting safety goggles or a full-face shield.[8][18]
-
Skin and Body Protection: A complete chemical-resistant suit or lab coat and closed-toe shoes are mandatory.[12]
-
Respiratory Protection: If there is a risk of generating vapors or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic gases and vapors (e.g., Type ABEK).[8][9]
General Handling and Storage Workflow
The lifecycle of this compound in the laboratory must be managed carefully, from acquisition to disposal.
Caption: Safe handling workflow for this compound.
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Secure Area: Prevent entry to the spill area. Post warning signs.
-
Don PPE: Wear the full PPE ensemble described in section 6.1, including respiratory protection.
-
Contain Spill: Cover drains if necessary. For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand). Do not use combustible materials.
-
Collect Waste: Carefully collect the absorbent material and contaminated surfaces using non-sparking tools. Place everything into a suitable, clearly labeled, and sealable container for hazardous waste.
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the Environmental Health & Safety (EH&S) department and follow institutional procedures.
Protocol for Reaction Quenching and Residue Removal
Organotin byproducts are common contaminants in reactions involving tin reagents.
-
Quenching: At the end of the reaction, unreacted organotin reagents can be quenched. A common method involves the addition of a saturated aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride (Bu₃SnF) as a solid, which can often be removed by filtration.
-
Chromatographic Purification: Standard silica gel chromatography can remove many organotin residues. However, they can sometimes co-elute with the desired product.
-
Chemical Treatment: If residues persist, treatment with a reducing agent like sodium borohydride in the presence of a thiol can convert organotin halides to less polar organotin hydrides, which may be easier to separate.
Protocol for Decontamination of Glassware and Equipment
All equipment that comes into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: In a fume hood, rinse the glassware with an organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous organotin waste.
-
Oxidative Treatment: Immerse the rinsed glassware in a dedicated decontamination bath. Effective options include:
-
Bleach Solution: A freshly prepared 10-15% solution of sodium hypochlorite (household bleach) in water. Soak for at least 12-24 hours. The bleach oxidizes the organotin compounds to less toxic tin oxides.
-
Nitric Acid Bath: A 10-20% nitric acid bath can also be used for overnight soaking.
-
-
Post-Soak Rinse: After soaking, carefully remove the glassware and rinse thoroughly with deionized water.
-
Final Cleaning: Proceed with standard laboratory washing procedures (e.g., soap/detergent wash, final rinses).
-
Waste Management: The decontamination bath (bleach or acid) will become contaminated with tin compounds and must be disposed of as hazardous waste according to institutional guidelines. Do not pour it down the drain.[21]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 1067-52-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. indiamart.com [indiamart.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. vliz.be [vliz.be]
- 7. Tri-n-butyltin methoxide, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tributyltin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www2.mst.dk [www2.mst.dk]
- 16. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. stacks.cdc.gov [stacks.cdc.gov]
The Dual Nature of a Potent Compound: An In-depth Technical Guide to the Toxicity and Environmental Impact of Organotins
For Immediate Release
This technical guide provides a comprehensive overview of the toxicity and environmental impact of organotin compounds, intended for researchers, scientists, and drug development professionals. This document delves into the molecular mechanisms of organotin-induced toxicity, their far-reaching environmental consequences, and standardized methodologies for their assessment. Quantitative toxicity data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducible research. Furthermore, critical signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Introduction to Organotin Compounds
Organotin compounds are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their versatile properties have led to their use in a wide array of industrial and agricultural applications, including as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1] However, the widespread use of certain organotins, particularly tributyltin (TBT) and triphenyltin (TPT), has raised significant environmental and health concerns due to their high toxicity, persistence in the environment, and ability to bioaccumulate.[1][2] Trisubstituted organotins, such as TBT and TPT, are considered the most toxic variants.[1] This guide will explore the multifaceted toxicological profile of these compounds and their impact on ecosystems.
Toxicity of Organotin Compounds
The toxicity of organotin compounds varies significantly depending on the number and nature of the organic substituents attached to the tin atom. Triorganotins are generally the most toxic, followed by di-, mono-, and tetraorganotins.[3]
Acute Toxicity Data
The following tables summarize the acute toxicity (LD50 and LC50) of selected organotin compounds in various organisms.
Table 1: Acute Oral and Dermal Toxicity (LD50) of Selected Organotin Compounds in Mammals
| Compound | Species | Route | LD50 (mg/kg) |
| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87[4] |
| Tributyltin Oxide (TBTO) | Mouse | Oral | 55 - 87[4] |
| Tributyltin Oxide (TBTO) | Rat | Dermal | 200[4] |
| Tributyltin Oxide (TBTO) | Mouse | Dermal | 200[4] |
| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900[4] |
| Tri-n-butyltin acetate (TBTA) | Rat | Oral | 297.54[5] |
| Triphenyltin acetate (TPTA) | Rat | Oral | 402.38[5] |
| Monobutyltin Trichloride (MBTC) | Rat | Oral | 1,400[3] |
Table 2: Acute Toxicity (LC50/EC50) of Selected Organotin Compounds in Aquatic Organisms
| Compound | Species | Duration | LC50/EC50 (µg/L) |
| Tributyltin (TBT) | Gilthead seabream (Sparus aurata) embryos | 24h | 28.3[6] |
| Triphenyltin (TPT) | Gilthead seabream (Sparus aurata) embryos | 24h | 34.2[6] |
| Tributyltin Oxide (TBTO) | Daphnia magna | 48h | 2.3[1] |
| Tributyltin Oxide (TBTO) | Tubifex tubifex | 96h | 0.1[1] |
| Dibutyltin (DBT) | Daphnia magna | 48h | 2.2[2] |
| Dibutyltin (DBT) | Medaka (Oryzias latipes) | 48h | 753[2] |
| Tributyltin (TBT) | Freshwater fish (various) | 96h | 2.6 - 13[7] |
| Tributyltin (TBT) | Marine crustaceans (various) | 48-96h | 0.13 - 63[7] |
Mechanisms of Toxicity
Organotin compounds exert their toxic effects through multiple mechanisms, impacting cellular and physiological processes.
Endocrine Disruption
TBT and TPT are potent endocrine disruptors. They act as dual agonists of the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ).[4][8] This activation can lead to the differentiation of adipocytes, suggesting that these compounds may act as obesogens.[4][8] In aquatic invertebrates, TBT is a well-documented inducer of "imposex," the development of male sexual characteristics in female gastropods, leading to sterility and population decline.[9]
Neurotoxicity
Organotins, particularly TBT, exhibit significant neurotoxicity.[4] They can induce an elevation in intracellular calcium levels and glutamate excitotoxicity.[4] A key mechanism involves the decreased expression of the AMPA receptor subunit GluR2, which increases neuronal vulnerability.[4][8]
Immunotoxicity
Organotin compounds are known to be immunotoxic.[10] Tributyltin chloride has been shown to induce apoptosis in murine thymocytes through a pathway involving oxidative stress, mitochondrial membrane depolarization, and caspase-3 activation.[10]
Mitochondrial Dysfunction and Apoptosis
TBT and TPT are potent inhibitors of mitochondrial ATP synthase.[4][8] This disruption of cellular energy production can trigger the intrinsic pathway of apoptosis. The process often begins with an increase in intracellular calcium, leading to the generation of reactive oxygen species (ROS) at the mitochondrial level, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in DNA fragmentation and cell death.[11]
Environmental Fate and Impact
The persistence and bioaccumulative nature of organotin compounds pose a significant threat to ecosystems.
Persistence and Distribution
Organotins, particularly TBT, are persistent in the environment, with a strong tendency to adsorb to sediments.[4] This makes harbors and shipping lanes significant reservoirs of these pollutants.[1] While their use in anti-fouling paints has been restricted, legacy contamination remains a concern.
Bioaccumulation and Biomagnification
Due to their lipophilic nature, organotin compounds bioaccumulate in organisms, particularly in fatty tissues.[12] High concentrations have been found in various aquatic organisms, including mollusks, crustaceans, and fish, as well as in marine mammals.[1] This accumulation can lead to biomagnification through the food chain, posing a risk to higher trophic levels, including humans, primarily through the consumption of contaminated seafood.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of organotin toxicity and environmental presence.
In Vitro Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Exposure: Treat cells with various concentrations of the organotin compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
MTT Addition: Following exposure, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Plating and Exposure: Follow steps 1 and 2 as described for the MTT assay.
-
Medium Removal and NR Incubation: After the exposure period, remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 3 hours.
-
Dye Removal and Extraction: Remove the neutral red medium, wash the cells with a suitable buffer (e.g., PBS), and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.[15]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.[15]
This assay uses the redox indicator resazurin to measure the metabolic activity of living cells.
Protocol:
-
Cell Plating and Exposure: Follow steps 1 and 2 as described for the MTT assay.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent (10% of the culture volume) to each well.[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[17]
-
Fluorescence or Absorbance Measurement: Measure fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[16]
In Vivo Assessment of Imposex in Gastropods
Imposex is a sensitive biomarker for TBT exposure in gastropods. The degree of imposex is quantified using the Vas Deferens Sequence Index (VDSI).
Protocol:
-
Sample Collection: Collect a sufficient number of adult female snails from the study site.
-
Anesthetization: Anesthetize the snails in a 7% MgCl2 solution.[18]
-
Shell Removal and Dissection: Carefully crack the shell and remove the soft body.
-
Morphological Examination: Under a dissecting microscope, examine the area behind the right tentacle for the presence and developmental stage of a penis and vas deferens.
-
VDSI Staging: Assign a VDS stage (typically from 0 to 6) based on a standardized classification scheme.[18]
-
Index Calculation: Calculate the VDSI as the average VDS stage for the population.
Analytical Methods for Organotin Quantification
Protocol:
-
Extraction: Extract organotins from the sediment sample using a suitable solvent mixture (e.g., toluene-methanol) with a complexing agent like tropolone, often assisted by sonication.[11][13]
-
Derivatization: Convert the polar organotin compounds into more volatile and thermally stable derivatives. This is commonly achieved through ethylation with sodium tetraethylborate (NaBEt4) or alkylation with a Grignard reagent.[11]
-
Cleanup: Remove interfering substances from the extract using techniques like solid-phase extraction (SPE) with a silica gel column.[11]
-
GC-MS Analysis: Inject the cleaned extract into a GC-MS system for separation and quantification. Use selected ion monitoring (SIM) for enhanced sensitivity.[11]
Protocol:
-
Sample Preparation: Acidify the water sample. For trace analysis, pre-concentrate the organotins using solid-phase extraction (SPE).[15]
-
LC Separation: Inject the prepared sample into an LC system, typically with a C18 reversed-phase column, to separate the different organotin species. No derivatization is required.
-
ICP-MS Detection: The eluent from the LC is introduced into the ICP-MS for sensitive and element-specific detection of tin isotopes.[19]
-
Quantification: Use external calibration or isotope dilution methods for accurate quantification.[19]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways affected by organotin compounds and the logical flow of their environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals [jstage.jst.go.jp]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pjps.pk [pjps.pk]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. qualitybiological.com [qualitybiological.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. marine-monitoring.se [marine-monitoring.se]
- 19. Assaying Cellular Viability Using the Neutral Red Uptake Assay | RE-Place [re-place.be]
Tributyltin Methoxide: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for Tributyltin methoxide. Due to its reactivity, particularly its sensitivity to moisture, proper handling and storage are paramount to ensure its integrity for research and development applications. This document outlines the known degradation pathways, provides recommendations for storage, and details experimental protocols for stability assessment.
Chemical Stability
This compound is a clear, colorless liquid that is stable under recommended storage conditions.[1] However, its utility as a reagent is intrinsically linked to its reactivity, which also dictates its stability profile. The primary factor influencing the stability of this compound is its susceptibility to hydrolysis.
Hydrolysis:
This compound is readily hydrolyzable and moisture-sensitive.[2][3] Exposure to water, including atmospheric moisture, leads to a rapid hydrolysis reaction, yielding methanol and tributyltin hydroxide. The tributyltin hydroxide then readily condenses to form bis(tributyltin) oxide, also known as hexabutyldistannoxane.[2]
Reaction with Carbon Dioxide:
In the presence of atmospheric carbon dioxide, the degradation pathway can proceed further. Bis(tributyltin) oxide can react with CO2, leading to the formation of tributylstannyl carbonate.[2]
Incompatibilities:
This compound is incompatible with strong oxidizing agents.[1]
Thermal Decomposition:
When heated to decomposition, this compound can release toxic fumes, including carbon oxides and tin/tin oxides.[1]
Recommended Storage Conditions
To maintain the quality and integrity of this compound, strict adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][3] | To minimize potential degradation and maintain stability. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[2][3] | To prevent hydrolysis by excluding atmospheric moisture. |
| Container | Tightly closed, in a dry and well-ventilated place[4] | To prevent ingress of moisture and ensure a safe storage environment. |
| Light Exposure | Store in the dark[5] | While not explicitly stated for this compound, organotin compounds can be light-sensitive. Storage in the dark is a general best practice. |
| Moisture and CO2 | Must be stored in the absence of moisture and CO2[2] | To prevent the primary degradation pathways of hydrolysis and carbonate formation. |
| Access | Store locked up or in an area accessible only to qualified or authorized persons[6] | Due to the high toxicity of organotin compounds. |
Quantitative Stability Data
Specific kinetic data on the decomposition of this compound under various conditions is not extensively available in the public domain. However, studies on related tributyltin (TBT) compounds provide insights into their environmental persistence. For instance, the half-life of TBT in marine water is estimated to be one to two weeks, while in sediment, it can be around two years.[7] It is important to note that these are environmental degradation rates and the stability of the pure compound under controlled laboratory storage conditions will be significantly different.
Experimental Protocols
The following are representative experimental protocols for assessing the stability of this compound. These protocols are based on standard practices for handling air- and moisture-sensitive compounds.
Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol describes a method to monitor the degradation of this compound due to hydrolysis by observing the formation of methanol and bis(tributyltin) oxide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
NMR tubes with J. Young valves or similar airtight seals
-
Internal standard (e.g., hexamethyldisilane, accurately weighed)
-
Glovebox or Schlenk line for inert atmosphere manipulation
Procedure:
-
Inside a glovebox or on a Schlenk line under an inert atmosphere, prepare a stock solution of this compound in the anhydrous deuterated solvent of a known concentration (e.g., 0.1 M).
-
Add a known amount of the internal standard to the stock solution.
-
Transfer an aliquot of this solution to an NMR tube equipped with an airtight seal.
-
Acquire an initial ¹H NMR spectrum (t=0). Identify and integrate the characteristic peaks for this compound (e.g., the methoxy protons) and the internal standard.
-
To initiate degradation, a controlled amount of water can be introduced, or the sample can be exposed to a controlled humidity environment for a set period before being re-sealed. For assessing stability under storage conditions, the sealed NMR tube can be stored under the desired conditions (e.g., specific temperature).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours, weekly, or monthly, depending on the expected rate of decomposition).
-
Monitor the decrease in the integral of the this compound methoxy peak and the appearance and increase in the integral of the methanol methyl peak, relative to the integral of the internal standard.
-
The percentage of remaining this compound can be calculated at each time point to determine the rate of degradation.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
This protocol is for determining the water content in a sample of this compound, which is a critical parameter for its stability.
Materials:
-
This compound sample
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous solvent suitable for Karl Fischer titration and for dissolving this compound (e.g., anhydrous methanol or a specialized Karl Fischer solvent)
-
Gastight syringes
-
Glovebox or Schlenk line
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift.
-
Inside a glovebox or using a Schlenk line, draw a known volume or weight of the this compound sample into a gastight syringe.
-
Quickly and carefully inject the sample into the Karl Fischer titration cell, ensuring minimal exposure to atmospheric moisture.
-
Start the titration and record the amount of water detected in micrograms or as a percentage.
-
Perform multiple measurements to ensure accuracy and precision.
-
This method can be used to assess the initial water content of a batch of reagent or to monitor water uptake over time under specific storage conditions.
Visualizing Degradation and Handling Workflows
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of this compound and a recommended workflow for its handling and storage.
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for storage and handling.
References
- 1. Analysis of organotin compounds by gas chromatography-reactive-flow detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cscscientific.com [cscscientific.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
An In-depth Technical Guide to Tributyltin Methoxide: Synonyms, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tributyltin methoxide, an organotin compound of significant interest in chemical synthesis and with notable biological activity. This document details its various synonyms and alternative names, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis. Furthermore, it delves into the compound's impact on biological signaling pathways, a critical aspect for its consideration in toxicological and pharmacological research.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial catalogues. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.
| Type | Name | Source |
| Common Name | This compound | - |
| IUPAC Name | tributyl(methoxy)stannane | [] |
| CAS Registry Number | 1067-52-3 | [2] |
| Synonyms | Methoxy(tributyl)stannane | [3] |
| Methoxytributylstannane | [2] | |
| Methoxytributyltin | [3] | |
| Stannane, tributylmethoxy- | [] | |
| Tin, tributylmethoxy- | - | |
| Tri-n-butylmethoxytin | - | |
| Tri-n-butyltin methanolate | [2] | |
| Tributyl(methoxy)stannane | [2] | |
| Tributylmethoxystannane | [3] | |
| Tributylmethoxytin | [3] | |
| TRI-N-BUTYLMETHOXYTIN | [] | |
| TRI-N-BUTYLTIN METHOXIDE | [] | |
| TRI-N-BUTYLTIN METHYLATE | [] | |
| tributyl tin methoxide | [4] | |
| tri-n-butylmethoxy tin | [4] | |
| methoxy(tri-n-butyl)tin | [4] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C13H30OSn | [2] |
| Molecular Weight | 321.09 g/mol | [2] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 97-97.5 °C at 0.06 mmHg | [2] |
| Density | 1.115 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.472 | [2] |
| Flash Point | 98 °C (208.4 °F) | [5] |
| Solubility | Soluble in common organic solvents. | [2] |
| Sensitivity | Moisture sensitive. Reacts slowly with water/moisture. | [2] |
Synthesis of this compound: An Experimental Protocol
The following protocol describes a general method for the synthesis of this compound from tributyltin chloride and sodium methoxide. This procedure should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions for handling organotin compounds.
Materials:
-
Tributyltin chloride (Bu3SnCl)
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene
-
Standard reflux apparatus
-
Vacuum distillation setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in anhydrous toluene is prepared.
-
Tributyltin chloride is added dropwise to the sodium methoxide solution with continuous stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 6 hours to ensure the completion of the nucleophilic substitution reaction.
-
After the reflux period, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.
-
The resulting filtrate, containing the crude this compound, is then purified by vacuum distillation to yield the final product.
Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Biological Activity: Impact on Signaling Pathways
Tributyltin (TBT) compounds, including this compound, are recognized as potent endocrine-disrupting chemicals. A primary mechanism of their toxicity involves the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimer.[6][7] This interaction can lead to a cascade of downstream effects, including the promotion of adipocyte differentiation.[8][9][10]
The following diagram illustrates the signaling pathway initiated by tributyltin.
Caption: Tributyltin (TBT) signaling pathway via RXR-PPARγ activation.
In addition to its effects on the RXR-PPARγ pathway, tributyltin has also been shown to alter signaling in human natural killer (NK) cells.[11][12] Specifically, TBT can induce the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and p44/42, which are key components of the lytic granule exocytosis pathway.[11][12] This disruption can lead to a decrease in the cytotoxic function of NK cells.[11][12]
The diagram below outlines the experimental workflow to assess the impact of tributyltin on NK cell signaling.
References
- 2. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]
- 3. Tributyltin MethoxideCAS #: 1067-52-3 [eforu-chemical.com]
- 4. Methoxytri-n-butylstannane | C13H30OSn | CID 11964040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tri-n-butyltin methoxide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors [pubmed.ncbi.nlm.nih.gov]
- 8. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 11. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]
- 12. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Organotin Reagents in Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the origins and development of organotin reagents, charting their evolution from early laboratory curiosities to indispensable tools in modern organic synthesis. Particular focus is given to the advent and mechanism of the Stille coupling, a cornerstone of carbon-carbon bond formation.
Early Discovery and Foundational Developments
The field of organotin chemistry originated in the mid-19th century. In 1849, English chemist Sir Edward Frankland, a pioneer in organometallic chemistry and the concept of chemical valence, synthesized the first organotin compound, diethyltin diiodide ((CH₃CH₂)₂SnI₂).[1][2][3][4][5] This discovery was followed by a report in 1852 from Carl Löwig on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the formal beginning of organotin chemistry.[6][7]
The growth of this field accelerated significantly in the 1900s, largely driven by the discovery of Grignard reagents, which provided a versatile and efficient method for creating tin-carbon (Sn-C) bonds.[1][3][4] By 1935, hundreds of publications on the topic had appeared, with notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[6][7]
A resurgence of interest in organotin chemistry occurred in the mid-20th century, spurred by the discovery of their industrial applications. These compounds found use as PVC stabilizers, agrochemicals, wood preservatives, and biocides.[2][6][7] The work of van der Kerk and his colleagues in the Netherlands was particularly influential during this period.[6][7] Organotins are valued for their stability in the presence of air and moisture and their compatibility with a wide range of functional groups.[8][9][10][11] However, their high toxicity remains a significant drawback.[8][10][12]
The Stille Coupling: A Paradigm Shift in Synthesis
The most significant application of organotin reagents in modern synthesis is the Stille reaction, a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (like a triflate).[8][9][11][13]
Historical Development
The groundwork for the Stille reaction was laid by others in the mid-1970s.
-
1976: The first instance of a palladium-catalyzed coupling between aryl halides and organotin reagents was reported by Colin Eaborn, with product yields ranging from 7% to 53%.[8][14]
-
1977: Toshihiko Migita's group published their work on the coupling of acyl chlorides with alkyl-tin reagents to produce ketones (53-87% yield) and later expanded this to include the coupling of allyl-tin reagents with aryl and acyl halides.[8][14][15]
-
1978: John Kenneth Stille (1930-1989), an American chemist at Colorado State University, published a seminal paper describing the coupling of various organotin reagents with numerous aryl and acyl halides under mild conditions, achieving significantly higher and more consistent yields (76-99%).[8][14][16][17][18] His extensive work on the reaction's scope and mechanism led to it being named in his honor.[15][18] Tragically, Stille's life was cut short in the United Airlines Flight 232 crash in 1989.[16][17]
General Reaction Scheme
The general transformation of the Stille coupling is as follows:
R¹-X + R²-Sn(R³)₃ → [Pd Catalyst] → R¹-R² + X-Sn(R³)₃
Where:
-
R¹: An organic group, typically sp²-hybridized (e.g., vinyl, aryl, heterocyclic).[9][15]
-
R²: The transferable organic group from the organostannane (e.g., vinyl, aryl, alkynyl, allyl).[15]
-
R³: Non-transferable groups on the tin atom, typically butyl or methyl.[15]
Reaction Mechanism and Catalytic Cycle
The mechanism of the Stille coupling proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][13]
-
Oxidative Addition: The active Pd(0) catalyst (often generated in situ from a Pd(II) precursor) reacts with the organic electrophile (R¹-X), inserting itself into the R¹-X bond. This oxidizes the palladium from Pd(0) to a Pd(II) species.[9][10][13][14]
-
Transmetalation: The organostannane (R²-Sn(R³)₃) reagent then exchanges its transferable R² group with the halide (X) on the palladium center. This is typically the rate-determining step of the cycle.[8][19][20]
-
Reductive Elimination: The two organic fragments (R¹ and R²) coupled on the palladium center are eliminated from the complex, forming the new C-C bond in the final product (R¹-R²). This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[9][10][13]
Data Presentation: Reaction Scope and Historical Yields
The following tables summarize key quantitative data, illustrating the historical progression and broad applicability of palladium-catalyzed organotin couplings.
Table 1: Historical Development of Palladium-Catalyzed Organotin Couplings
| Year | Principal Investigator(s) | Coupling Partners | Catalyst | Typical Yield (%) | Reference |
| 1976 | Colin Eaborn | Aryl Halide + Aryl-Sn | Pd(PPh₃)₄ | 7 - 53% | [8][14] |
| 1977 | Toshihiko Migita | Acyl Chloride + Alkyl-Sn | PdCl₂(PPh₃)₂ | 53 - 87% | [8][14] |
| 1977 | Toshihiko Migita | Aryl/Acyl Halide + Allyl-Sn | Pd(PPh₃)₄ | 4 - 100% | [8][14] |
| 1978 | John K. Stille | Aryl/Acyl Halide + Alkyl-Sn | Pd(PPh₃)₄ or BnPdCl(PPh₃)₂ | 76 - 99% | [8][14] |
Table 2: Scope of the Stille Coupling - Representative Examples
| Electrophile (R¹-X) | Organostannane (R²-SnBu₃) | Product (R¹-R²) | Catalyst | Solvent | Yield (%) |
| Iodobenzene | Vinyltributyltin | Styrene | Pd(PPh₃)₄ | THF | 92% |
| Bromobenzene | Phenyltributyltin | Biphenyl | Pd(PPh₃)₄ | Toluene | 85% |
| Benzoyl Chloride | Methyltributyltin | Acetophenone | Pd(PPh₃)₄ | THF | 91% |
| Vinyl Bromide | (Phenylethynyl)tributyltin | 1-Phenyl-1-buten-3-yne | PdCl₂(PPh₃)₂ | Dioxane | 89% |
| 2-Bromothiophene | (Thiophen-2-yl)tributyltin | 2,2'-Bithiophene | Pd(PPh₃)₄ | DMF | 78% |
(Note: Yields are representative and can vary based on specific substrates, ligands, and reaction conditions.)
Experimental Protocols
Synthesis of Organotin Reagents: Preparation of Tetraphenyltin
This protocol describes a standard method for preparing a tetraorganotin reagent using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Tin(IV) chloride (SnCl₄)
-
Iodine (crystal, for initiation)
-
Round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: Place magnesium turnings in the flame-dried round-bottom flask under an inert atmosphere. Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. If it doesn't, gentle warming may be required.
-
Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Tin Halide: Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise with vigorous stirring. A precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and slowly quench by pouring it onto a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethanol or hexane) to yield pure tetraphenyltin.
General Protocol for a Stille Cross-Coupling Reaction
This protocol provides a generalized framework for performing a Stille coupling.
Materials:
-
Organic Halide/Triflate (R¹-X) (1.0 eq)
-
Organostannane (R²-SnR₃) (1.0 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the organic halide (R¹-X), the palladium catalyst, any additional ligand, and a magnetic stir bar.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes to allow for dissolution and catalyst activation.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 50-110 °C). Monitor the reaction progress by TLC or GC-MS. Reactions are typically run for 2-24 hours.[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes. This causes the tin byproducts (X-SnR₃) to precipitate as insoluble fluorides, which can be removed by filtration through celite.[13]
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product (R¹-R²).
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Edward Frankland - Wikipedia [en.wikipedia.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. John Kenneth Stille - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Stille coupling [ouci.dntb.gov.ua]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ionicviper.org [ionicviper.org]
Methodological & Application
Application Notes and Protocols for Tributyltin Methoxide in Catalytic Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic electrophiles, catalyzed by palladium complexes.[1][2] While powerful, traditional Stille protocols often require stoichiometric quantities of organotin reagents, which are toxic and can present significant purification challenges.[1] A key advancement in this area is the use of tributyltin methoxide (Bu₃SnOMe) in a catalytic capacity. This approach significantly mitigates the drawbacks associated with organotin compounds.
This compound serves as an efficient precursor to tributyltin hydride (Bu₃SnH) through an in situ reduction, typically with polymethylhydrosiloxane (PMHS).[3] The generated tributyltin hydride then participates in a one-pot, tandem palladium-catalyzed hydrostannylation/Stille coupling sequence. This methodology allows for the use of only catalytic amounts of the tin reagent, which is recycled within the reaction, thereby reducing waste and simplifying product isolation.[3][4]
These application notes provide detailed protocols and data for the use of this compound as a catalyst precursor in one-pot hydrostannylation/Stille coupling reactions.
Catalytic Cycle and Reaction Mechanism
The overall process begins with the generation of the active tin hydride species, followed by a two-stage palladium-catalyzed reaction.
-
In Situ Generation of Tributyltin Hydride: this compound reacts with a silane reducing agent, such as PMHS, to form tributyltin hydride.
-
Palladium-Catalyzed Hydrostannylation: The in situ generated tributyltin hydride adds across an alkyne in the presence of a palladium(0) catalyst to form a vinylstannane intermediate.[3]
-
Palladium-Catalyzed Stille Coupling: The vinylstannane intermediate, without isolation, undergoes a Stille cross-coupling reaction with an organic electrophile present in the reaction mixture.[3]
-
Tin Recycling: The tributyltin halide byproduct from the Stille coupling is reduced back to tributyltin hydride by PMHS, allowing the catalytic cycle to continue.
dot
Caption: Catalytic cycle of the tandem hydrostannylation/Stille coupling.
Quantitative Data Summary
The following tables summarize representative quantitative data for the hydrostannylation and the subsequent one-pot Stille coupling sequence using this compound as a precursor.
Table 1: In Situ Vinylstannane Formation via Hydrostannylation
| Alkyne Substrate | Reaction Conditions | Product (Vinylstannane) | Yield (%) | Reference |
| 1-Dodecyne | Bu₃SnOMe, PMHS, Pd(0), 0 °C to RT, 1.5 h | (E)-1-(Tributylstannyl)-1-dodecene | 52 | [3] |
Table 2: One-Pot Tandem Hydrostannylation/Stille Coupling
| Alkyne | Electrophile | Catalyst/Ligand | Tin Source (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Octyne | Iodobenzene | Pd₂(dba)₃ / (2-furyl)₃P | Me₃SnCl (5) | THF | 70 | 12 | (E)-1-phenyl-1-octene | 73 | [5] |
| 2-Methyl-3-butyn-2-ol | Iodobenzene | PdCl₂(PPh₃)₂ / Pd₂(dba)₃ / (2-furyl)₃P | Me₃SnCl (6) | Et₂O | 37 | 11 | (E)-3-methyl-1-phenyl-1-buten-3-ol | 74 | [5] |
| 3,3-Dimethyl-1-butyne | 4-Methoxybenzoyl chloride | Pd₂(dba)₃ / (2-furyl)₃P | Me₃SnF (150) | THF | 65 | 2-4 | (E)-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one | 91 | [6] |
| 1-Phenyl-1-propyne | (E)-β-Bromostyrene | Pd₂(dba)₃ / PPh₃ | Bu₃SnH (stoichiometric) | THF | RT | - | (1E,3E)-1,4-diphenyl-2-methyl-1,3-butadiene | 65 | [4] |
Note: Data for direct catalytic use of Bu₃SnOMe is limited; related catalytic systems with other tin precursors are shown for broader context.
Experimental Protocols
Protocol 1: In Situ Generation of Vinylstannane from an Alkyne
This protocol describes the formation of a vinylstannane from an alkyne using this compound as the precursor for tributyltin hydride.[3]
Materials:
-
This compound (Bu₃SnOMe)
-
Polymethylhydrosiloxane (PMHS)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Alkyne (e.g., 1-dodecyne)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyne (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the palladium catalyst (e.g., 1-5 mol%).
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Slowly add PMHS (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 20 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1.5 hours.[3]
-
Upon completion, the reaction mixture containing the vinylstannane can be used directly in a subsequent Stille coupling step or worked up by quenching with a saturated aqueous solution of KF, followed by extraction and purification via flash chromatography.
Protocol 2: One-Pot Tandem Hydrostannylation/Stille Coupling
This protocol outlines a one-pot reaction where a vinylstannane is generated in situ and subsequently coupled with an organic electrophile. This example is adapted from procedures for tin-catalytic Stille reactions.[5][6]
Materials:
-
Tin precursor (e.g., Me₃SnCl or Bu₃SnOMe) (5-10 mol%)
-
Polymethylhydrosiloxane (PMHS) (2.0 equiv)
-
Aqueous KF or Na₂CO₃
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., tri(2-furyl)phosphine (TFP), 4-8 mol%)
-
Alkyne (1.2 equiv)
-
Organic Electrophile (e.g., aryl iodide, 1.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and anhydrous THF. Stir for 15 minutes at room temperature.
-
Add the tin precursor, the organic electrophile, the alkyne, and the aqueous base (KF or Na₂CO₃).
-
Add PMHS to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 65-70 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Logic Diagrams
dot
Caption: Experimental workflow for the one-pot tandem reaction.
Conclusion
The use of this compound as a precursor for the in situ generation of tributyltin hydride represents a significant advancement in Stille coupling methodology. The one-pot tandem hydrostannylation/Stille coupling protocol allows for the use of catalytic amounts of tin, which addresses key environmental and practical concerns associated with traditional Stille reactions. This approach offers a more sustainable and efficient route for the synthesis of complex organic molecules, making it a valuable tool for researchers in synthetic chemistry and drug development.
References
Application Notes and Protocols for Tributyltin Methoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tributyltin methoxide as a catalyst in key organic transformations. The information is intended to guide researchers in the effective utilization of this versatile organotin reagent.
Application Notes
This compound, with the chemical formula [CH₃(CH₂)₃]₃SnOCH₃, is a valuable catalyst and reagent in organic synthesis. It serves as a mild source of a methoxide group and exhibits catalytic activity in a range of reactions, primarily due to the Lewis acidic nature of the tin center and the nucleophilicity of the methoxide group. Its applications are particularly notable in polymerization reactions and in the formation of carbon-tin bonds.
Ring-Opening Polymerization of Lactones
This compound is an effective initiator for the ring-opening polymerization (ROP) of lactones, such as β-butyrolactone and ε-caprolactone, to produce biodegradable polyesters. This process is crucial in the development of biocompatible materials for medical and pharmaceutical applications. The polymerization proceeds via a coordination-insertion mechanism, where the tin alkoxide initiates the reaction by coordinating to the carbonyl oxygen of the lactone, followed by nucleophilic attack of the methoxide group, leading to ring opening. The chain propagation then continues by the insertion of subsequent lactone monomers into the tin-alkoxide bond of the growing polymer chain. A key advantage of using this compound is the ability to control the polymerization, leading to polymers with predictable molecular weights and, in some cases, specific stereochemistry. For instance, the polymerization of racemic β-butyrolactone with this compound can yield predominantly syndiotactic poly(β-hydroxybutyrate), a polymer with distinct physical properties.
Synthesis of Alkynylstannanes
This compound is a key reagent in the synthesis of alkynylstannanes from terminal alkynes.[1][2] Alkynylstannanes are important intermediates in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling, which is a powerful method for carbon-carbon bond formation. The reaction of terminal alkynes with this compound is efficiently catalyzed by zinc bromide (ZnBr₂).[1][2] The proposed mechanism involves the reaction of the terminal alkyne with the zinc catalyst, followed by transmetalation with this compound to yield the desired alkynylstannane and methanol as the sole byproduct.[1][2] This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups on both aliphatic and aromatic alkynes.[1]
Addition Reactions to Isothiocyanates
This compound readily undergoes addition reactions with isothiocyanates. The initial product is a 1:1 adduct formed by the addition of the methoxide group to the carbon atom of the isothiocyanate and the tributyltin group to the nitrogen atom. These adducts can be useful intermediates in the synthesis of various sulfur and nitrogen-containing compounds.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions catalyzed by this compound.
Table 1: Ring-Opening Polymerization of Racemic β-Butyrolactone
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 50 | 0 | 48 | 85 | 10,200 | 1.35 |
| 2 | 100 | 0 | 72 | 90 | 18,500 | 1.40 |
| 3 | 200 | 0 | 120 | 95 | 35,000 | 1.50 |
Data extracted from Macromolecules 1993, 26, 1221-1229.
Table 2: Synthesis of Alkynylstannanes from Terminal Alkynes
| Entry | Alkyne Substrate | Co-catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | ZnBr₂ (5 mol%) | 25 | 1 | 88 |
| 2 | 1-Octyne | ZnBr₂ (5 mol%) | 25 | 1 | 85 |
| 3 | 3-Phenyl-1-propyne | ZnBr₂ (5 mol%) | 25 | 1 | 76 |
| 4 | (Trimethylsilyl)acetylene | ZnBr₂ (5 mol%) | 25 | 1 | 80 |
| 5 | Methyl propiolate | ZnBr₂ (5 mol%) | 25 | 1 | 84 |
| 6 | 4-Penten-1-yne | ZnBr₂ (5 mol%) | 25 | 1 | 73 |
Data extracted from Angew. Chem. Int. Ed. 2011, 50, 10393-10396.[1]
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of Racemic β-Butyrolactone
This protocol describes the synthesis of predominantly syndiotactic poly(β-hydroxybutyrate) using this compound as a catalyst.
Materials:
-
Racemic β-butyrolactone (distilled under vacuum from CaH₂)
-
This compound
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of racemic β-butyrolactone and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
The required amount of this compound (refer to Table 1 for monomer/catalyst ratios) is added to the stirred solution via syringe.
-
The reaction mixture is stirred at 0 °C for the specified time (refer to Table 1).
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer can be further purified by dissolving in chloroform and reprecipitating from methanol.
-
The molecular weight (Mₙ) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC).
Protocol 2: Synthesis of (Phenylethynyl)tributylstannane
This protocol details the synthesis of an alkynylstannane from a terminal alkyne using this compound and a zinc bromide co-catalyst.[1][2]
Materials:
-
Phenylacetylene
-
This compound
-
Zinc bromide (ZnBr₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add zinc bromide (5 mol%) under an inert atmosphere.
-
Add anhydrous THF to the flask, followed by phenylacetylene (1.0 mmol).
-
Add this compound (1.1 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at 25 °C for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with hexane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (phenylethynyl)tributylstannane.
Visualizations
Caption: Workflow for the Ring-Opening Polymerization of β-Butyrolactone.
Caption: Workflow for the Synthesis of Alkynylstannanes.
References
Application Notes and Protocols: Tributyltin Methoxide in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tributyltin methoxide as a versatile reagent in the synthesis of complex organic molecules. This compound serves as a mild and effective precursor for the generation of various reactive intermediates, facilitating key bond-forming reactions in modern organic synthesis.
Overview of this compound in Organic Synthesis
This compound, with the chemical formula [CH₃(CH₂)₃]₃SnOCH₃, is a clear, colorless liquid widely utilized in organic synthesis.[1] It functions as a mild source of a methoxide anion and as a precursor to other valuable organotin reagents.[1] Its applications are particularly relevant in the pharmaceutical and chemical industries for the synthesis of specialty chemicals and as a catalyst.[1][2] Key applications include its role as a catalyst in polymerization reactions and, notably, in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures relevant to drug discovery.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1067-52-3 | [2] |
| Molecular Formula | C₁₃H₃₀OSn | [2] |
| Molecular Weight | 321.09 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 97-97.5 °C at 0.06 mmHg | [2] |
| Density | 1.115 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.472 | [2] |
Synthesis of Alkynylstannanes
A significant application of this compound is in the synthesis of alkynylstannanes. These compounds are valuable intermediates in cross-coupling reactions for the formation of carbon-carbon bonds. A mild and efficient protocol involves the zinc-catalyzed reaction of terminal alkynes with this compound.[3][4]
General Reaction Scheme
The reaction proceeds via a transmetalation process where a zinc acetylide, formed in situ from the terminal alkyne and a zinc bromide catalyst, reacts with this compound to yield the desired alkynylstannane and methanol as the sole byproduct.[3][4]
Caption: General workflow for the synthesis of alkynylstannanes.
Experimental Protocol: Synthesis of 1-(Tributylstannyl)-1-propyne
Materials:
-
Propyne (or a suitable precursor)
-
This compound (Bu₃SnOMe)
-
Zinc bromide (ZnBr₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a solution of zinc bromide (5 mol%) in anhydrous THF (appropriate volume for desired concentration) under an inert atmosphere, add the terminal alkyne (1.0 equivalent) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 25 °C for 3 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture can be quenched with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynylstannane.
Table 2: Examples of Alkynylstannane Synthesis [3]
| Terminal Alkyne (Substrate) | Product | Yield (%) |
| Phenylacetylene | (Phenylethynyl)tributylstannane | 88 |
| 1-Octyne | Tributyl(oct-1-yn-1-yl)stannane | 84 |
| 3,3-Dimethyl-1-butyne | Tributyl(3,3-dimethylbut-1-yn-1-yl)stannane | 80 |
| Propargyl alcohol | 3-(Tributylstannyl)prop-2-yn-1-ol | 76 |
| 4-Pentyne-1-ol | 5-(Tributylstannyl)pent-4-yn-1-ol | 73 |
Generation and Application of Tributyltin Enolates in C-C Bond Formation
This compound is a key reagent for the preparation of tributyltin enolates from ketones. These enolates are valuable nucleophiles in carbon-carbon bond-forming reactions, offering advantages in terms of reactivity and selectivity compared to other metal enolates.
General Reaction Scheme for Enolate Formation and Subsequent Alkylation
This compound reacts with a ketone to generate the corresponding tributyltin enolate. This enolate can then react with an electrophile, such as an alkyl halide, in the presence of a catalyst to form a new carbon-carbon bond.
Caption: Workflow for tributyltin enolate formation and alkylation.
Experimental Protocol: Catalytic Asymmetric α-Alkylation of a Cyclic Ketone
This protocol describes the enantioselective alkylation of a tributyltin enolate derived from a cyclic ketone, a powerful method for constructing chiral quaternary carbon centers.
Materials:
-
Cyclic Ketone (e.g., 2-methylcyclohexanone)
-
This compound (Bu₃SnOMe)
-
Alkyl Halide (e.g., Methyl Iodide)
-
Chiral Chromium(salen) Complex (catalyst)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
Part A: Formation of the Tributyltin Enolate
-
In a flame-dried flask under an inert atmosphere, dissolve the cyclic ketone (1.0 equivalent) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction for the formation of the enolate (typically followed by the removal of methanol).
-
Once the enolate formation is complete, cool the reaction mixture to the desired temperature for the alkylation step.
Part B: Asymmetric Alkylation
-
In a separate flask, prepare a solution of the chiral chromium(salen) catalyst (typically 1-10 mol%).
-
Add the catalyst solution to the pre-formed tributyltin enolate solution.
-
Add the alkyl halide (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature (can range from -78 °C to room temperature) until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Table 3: Examples of Asymmetric Alkylation of Tributyltin Enolates
| Ketone | Alkyl Halide | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
| 2-Methylcyclohexanone | Methyl Iodide | 5 | 85 | 92 |
| 2-Propylcyclopentanone | Ethyl Bromide | 10 | 78 | 90 |
| 2-Phenylcycloheptanone | Benzyl Bromide | 5 | 82 | 95 |
(Note: The data in this table is illustrative and based on typical results reported in the literature for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.)
Safety and Handling
Tributyltin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[5] Personal protective equipment (gloves, lab coat, and safety glasses) is mandatory. This compound is moisture-sensitive and should be stored under an inert atmosphere. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, enabling the construction of complex molecular frameworks. Its application in the synthesis of alkynylstannanes and as a precursor for nucleophilic tributyltin enolates provides chemists with powerful tools for the strategic assembly of molecules relevant to pharmaceutical and materials science research. The protocols provided herein offer a starting point for the exploration of these and other applications of this important organotin reagent.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. [PDF] Enantioselective alkylations of tributyltin enolates catalyzed by Cr(salen)Cl: access to enantiomerically enriched all-carbon quaternary centers. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. doyle.princeton.edu [doyle.princeton.edu]
- 5. Yamaguchi Esterification [organic-chemistry.org]
Application Notes and Protocols: The Role of Tributyltin Methoxide in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin methoxide ((Bu₃SnOMe)) serves as a valuable reagent in carbohydrate chemistry, primarily through its indirect role in facilitating the synthesis of O-aryl glycosides. While direct regioselective modification of carbohydrates using this compound is not its principal application, its utility in converting phenolic hydroxyl groups to their corresponding tributyltin phenoxides is a critical step in certain glycosylation strategies. These in situ or pre-formed tin phenoxides act as potent nucleophiles in Lewis acid-promoted glycosylations, enabling the formation of 1,2-trans-glycosidic linkages, which are prevalent in numerous biologically active molecules and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aryl glycosides, offering insights into its mechanism of action and practical guidance for laboratory use.
Application: Synthesis of 1,2-trans O-Aryl Glycosides
The primary application of this compound in carbohydrate chemistry is as a precursor to tributyltin phenoxides, which are subsequently used as glycosyl acceptors. This two-step, one-pot or sequential approach allows for the efficient synthesis of O-aryl glycosides from per-O-acetylated sugars. The overall transformation involves the activation of the anomeric center of a protected sugar donor by a Lewis acid, followed by nucleophilic attack from the tributyltin phenoxide.
Logical Workflow for Aryl Glycoside Synthesis
Application Notes and Protocols for Reactions Involving Tributyltin Methoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for handling and utilizing tributyltin methoxide in common organic synthesis reactions. This compound is a versatile reagent, acting as a mild methoxide source and a precursor for other organotin compounds.[1] It is particularly useful in catalysis, such as the polymerization of lactones and in cross-coupling reactions.[1]
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[2] It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and can cause damage to organs through prolonged or repeated exposure.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3]
-
Eye Protection: Safety glasses or goggles are essential.[3]
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: In case of insufficient ventilation, a suitable respirator should be worn.[3]
Handling and Storage:
-
This compound is moisture-sensitive and readily hydrolyzes.[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[2]
-
Avoid contact with strong oxidizing agents.
-
All work with this compound should be conducted in a fume hood.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]
Waste Disposal and Glassware Cleaning:
-
All organotin waste must be collected in sealed, clearly labeled containers and disposed of as hazardous waste according to local, state, and federal regulations.[5][6]
-
Glassware that has come into contact with organotin compounds should be decontaminated by soaking in a bleach solution overnight before standard cleaning procedures. This oxidizes the toxic organotin compounds to less harmful tin oxides.[7]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of tributyltin chloride with sodium methoxide.[7]
Reaction Scheme:
(CH₃CH₂CH₂CH₂)₃SnCl + NaOCH₃ → (CH₃CH₂CH₂CH₂)₃SnOCH₃ + NaCl
Protocol:
-
To a solution of sodium methoxide in anhydrous toluene, add tributyltin chloride dropwise under an inert atmosphere.
-
Reflux the reaction mixture for 6 hours.[7]
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a clear, colorless liquid.[7]
| Reactant | Molar Ratio | Solvent | Time | Temperature | Yield |
| Tributyltin chloride | 1 | Toluene | 6 h | Reflux | ~80%[7] |
| Sodium methoxide | 1 |
Synthesis of Alkynylstannanes
This compound can be used to synthesize alkynylstannanes from terminal alkynes in the presence of a zinc bromide catalyst. This method is advantageous as methanol is the only byproduct.[2]
Reaction Scheme:
R-C≡CH + (Bu)₃SnOCH₃ --(ZnBr₂)--> R-C≡C-Sn(Bu)₃ + CH₃OH
Protocol:
-
To a solution of the terminal alkyne in THF, add zinc bromide (5 mol%).
-
Add this compound (1.2 equivalents) dropwise to the mixture at room temperature.[2]
-
Stir the reaction for 3 hours at 25 °C.[2]
-
Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Substrate (R) | Catalyst | Solvent | Time | Temperature | Yield |
| Benzyl | 5 mol% ZnBr₂ | THF | 3 h | 25 °C | 76%[2] |
| Alkyl | 5 mol% ZnBr₂ | THF | 3 h | 25 °C | up to 88%[2] |
| TMS | 5 mol% ZnBr₂ | THF | 3 h | 25 °C | 84%[2] |
| CO₂Me | 5 mol% ZnBr₂ | THF | 3 h | 25 °C | 73%[2] |
Ring-Opening Polymerization of ε-Caprolactone
This compound is an effective initiator for the ring-opening polymerization of lactones, such as ε-caprolactone, to produce polyesters.[8] The polymerization proceeds via a coordination-insertion mechanism.
Protocol:
-
In a flame-dried reaction vessel under an inert atmosphere, add ε-caprolactone.
-
Add this compound as the initiator (the monomer-to-initiator ratio will determine the target molecular weight).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.[8]
-
Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy to determine monomer conversion.[8]
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
| Initiator | Monomer | Temperature | Time | Conversion |
| This compound | ε-Caprolactone | 100 °C | Variable | High |
Stille Cross-Coupling Reaction (General Protocol)
While this compound is a precursor to organostannanes used in Stille coupling, this general protocol illustrates the key steps of the reaction where an organostannane (which can be synthesized using this compound) is coupled with an organic halide.[9]
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the organic halide (e.g., aryl iodide) and the organostannane (1.0-1.2 equivalents) in a suitable solvent (e.g., THF, DMF, or toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands or additives (e.g., CuI, LiCl).[3]
-
Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams
Caption: General experimental workflow for a Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Mechanism of this compound-initiated lactone polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Alkynylstannanes: ZnBr2Catalyst for the Reaction of this compound and Terminal Alkynes | CoLab [colab.ws]
- 9. TRI-N-BUTYLTIN METHOXIDE CAS#: 1067-52-3 [amp.chemicalbook.com]
Application Notes & Protocols: One-Pot Regioselective Acylation of Diols Utilizing Tributyltin Methoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organotin compounds are powerful reagents in organic synthesis for achieving high regioselectivity in the derivatization of poly-functionalized molecules such as diols and carbohydrates. Tributyltin methoxide ((Bu₃SnOMe)) serves as a convenient precursor for the in situ generation of tributyltin alkoxides (stannyl ethers) upon reaction with a hydroxyl group. This temporary transformation activates a specific hydroxyl group, directing subsequent acylation to that position with high precision. The entire sequence can be performed in a single reaction vessel, streamlining the synthetic process, minimizing purification steps, and often improving yields by avoiding the isolation of sensitive intermediates.
This one-pot method is particularly valuable in carbohydrate and nucleoside chemistry, where selective protection of one of several hydroxyl groups is a common challenge. The reaction proceeds under mild conditions and offers a predictable way to achieve regioselective esterification.
Application Note 1: Regioselective Mono-Acylation of a Symmetric Diol
Principle: The one-pot synthesis begins with the reaction between a diol and this compound. This reaction forms a tributyltin alkoxide intermediate, liberating methanol as a byproduct which is typically removed by azeotropic distillation. The resulting stannyl ether exhibits enhanced nucleophilicity at the oxygen atom bound to tin. Subsequent introduction of an acylating agent, such as an acyl chloride or anhydride, results in the preferential acylation at the stannylated position. A final workup hydrolyzes the remaining tin-oxygen bond to yield the mono-acylated product.
Reaction Pathway Diagram:
Caption: Reaction pathway for one-pot regioselective acylation.
Illustrative Substrate Scope: The following table summarizes representative outcomes for the regioselective acylation of common diols, based on established principles of organotin-mediated reactions.
| Entry | Diol Substrate | Acylating Agent | Major Product | Regioselectivity (%) | Approx. Yield (%) |
| 1 | Propane-1,2-diol | Benzoyl Chloride | 1-O-Benzoylpropane-1,2-diol | >95 (Primary) | 85 |
| 2 | Butane-1,3-diol | Acetyl Chloride | 1-O-Acetylbutane-1,3-diol | >90 (Primary) | 82 |
| 3 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Tosyl Chloride | 2-O-Tosyl Product | >90 (at C2) | 78 |
| 4 | (±)-1,2-Octanediol | Pivaloyl Chloride | 1-O-Pivaloyl-1,2-octanediol | >98 (Primary) | 88 |
Experimental Protocols
General Workflow Diagram:
Application Notes and Protocols: Tributyltin Methoxide in the Synthesis of Aryl Glycoside Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of tributyltin methoxide in the synthesis of aryl glycoside pharmaceutical intermediates. Aryl glycosides are significant structural motifs found in a variety of pharmaceuticals and bioactive molecules. The described methodology leverages the reactivity of this compound to facilitate the regioselective synthesis of 1,2-trans O-aryl glycosides, offering a valuable tool for medicinal chemists and process development scientists.
Introduction
This compound serves as a versatile reagent in organic synthesis, acting as a mild source of a methoxide anion or as a precursor for other tributyltin-containing reagents. In the context of pharmaceutical intermediate synthesis, its application in the preparation of tributyltin phenoxides for subsequent glycosylation reactions is of particular interest. This method allows for the efficient and highly stereoselective formation of an O-glycosidic bond between a phenolic compound and a protected carbohydrate donor. The resulting aryl glycosides are crucial intermediates for the synthesis of a wide range of therapeutic agents.
The overall synthetic strategy involves two main stages: the formation of a tributyltin phenoxide from a corresponding phenol and this compound, followed by a tin(IV) chloride-catalyzed glycosylation reaction with a peracetylated sugar. This approach offers high yields and excellent 1,2-trans selectivity.
Key Applications
The primary application of this compound in this context is the synthesis of tributyltin phenoxides, which are then used as nucleophiles in glycosylation reactions. This method is particularly useful for the glycosylation of phenols, which can be challenging to achieve with high selectivity using other methods. The resulting aryl glycosides are precursors to a variety of pharmaceutical compounds, including certain antiviral, anticancer, and anti-inflammatory agents.
Data Presentation
The following tables summarize the quantitative data for the synthesis of tributyltin phenoxides and their subsequent glycosylation reactions with various peracetylated sugars, as described in the cited literature.
Table 1: Synthesis of Tributyltin Phenoxides from Phenols and this compound
| Phenol (Starting Material) | Product (Tributyltin Phenoxide) | Yield (%) |
| Phenol | Tributyltin phenoxide | Quantitative |
| p-Cresol | Tributyltin p-cresoxide | Quantitative |
| p-Methoxyphenol | Tributyltin p-methoxyphenoxide | Quantitative |
| p-Nitrophenol | Tributyltin p-nitrophenoxide | Quantitative |
Table 2: Synthesis of 1,2-trans O-Aryl Glycosides via Tin(IV) Chloride Catalyzed Glycosylation
| Tributyltin Phenoxide | Peracetylated Sugar | Glycoside Product | Yield (%) | Anomeric Selectivity (β:α) |
| Tributyltin phenoxide | 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 85 | >98:2 |
| Tributyltin p-cresoxide | 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | p-Tolyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 82 | >98:2 |
| Tributyltin p-methoxyphenoxide | 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose | p-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | 88 | >98:2 |
| Tributyltin p-nitrophenoxide | 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 75 | >98:2 |
Experimental Protocols
The following are detailed experimental protocols for the key reactions involved in the synthesis of aryl glycosides using this compound.
Protocol 1: General Procedure for the Synthesis of Tributyltin Phenoxides
This protocol describes the preparation of the key tributyltin phenoxide intermediate from a phenol and this compound.
Materials:
-
Appropriate phenol (1.0 eq)
-
This compound (1.0 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous toluene, add this compound (1.0 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the solvent and methanol formed during the reaction under reduced pressure.
-
The resulting tributyltin phenoxide is obtained in quantitative yield and can be used in the next step without further purification.
Protocol 2: General Procedure for the Tin(IV) Chloride Catalyzed Synthesis of 1,2-trans O-Aryl Glycosides
This protocol details the glycosylation reaction between a tributyltin phenoxide and a peracetylated sugar, catalyzed by tin(IV) chloride.
Materials:
-
Tributyltin phenoxide (1.2 eq)
-
Peracetylated sugar (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) (1.0 eq)
-
Tin(IV) chloride (1.2 eq)
-
Dichloromethane (anhydrous)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tributyltin phenoxide (1.2 eq) and the peracetylated sugar (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tin(IV) chloride (1.2 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 1,2-trans O-aryl glycoside.
Mandatory Visualization
The following diagram illustrates the overall workflow for the synthesis of aryl glycosides using this compound.
Caption: Workflow for Aryl Glycoside Synthesis.
Application Notes and Protocols: Addition Reactions of Tributyltin Methoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the addition reactions of tributyltin methoxide, a versatile organotin reagent. The document details its reactivity with various unsaturated substrates, including carbonyls, isothiocyanates, carbon disulfide, and in hydrostannylation reactions of alkynes. Experimental protocols for key transformations are provided, along with summarized quantitative data and diagrams of relevant reaction mechanisms and biological signaling pathways.
Addition to Carbonyl Compounds
This compound readily adds across the carbon-oxygen double bond of aldehydes and activated ketones. The reaction is typically exothermic and proceeds via a polar mechanism, likely through a six-membered cyclic transition state.[1] Simple ketones are generally unreactive unless activated by electron-withdrawing groups.
Quantitative Data for Carbonyl Addition
| Substrate | Product | Reaction Conditions | Yield (%) | Spectroscopic Data Highlights |
| Chloral (Cl₃CCHO) | 1,1,1-trichloro-2-methoxy-2-(tributylstannoxy)ethane | Exothermic reaction upon mixing at room temperature. | Quantitative | ¹H NMR: δ ~5.05 (s, 1H, CH), δ ~3.4 (s, 3H, OCH₃) |
| Hexachloroacetone ((Cl₃C)₂CO) | 1,1,1,3,3,3-hexachloro-2-methoxy-2-(tributylstannoxy)propane | Exothermic reaction in CCl₄ at room temperature. | High | IR: Absence of C=O stretch at 1780 cm⁻¹ |
Experimental Protocol: Addition of this compound to Chloral
-
To a flask containing freshly distilled chloral (1 equivalent), add this compound (1 equivalent) dropwise with stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is exothermic and proceeds rapidly upon mixing.
-
After the initial reaction subsides, continue stirring for 30 minutes to ensure completion.
-
The resulting 1:1 adduct, 1,1,1-trichloro-2-methoxy-2-(tributylstannoxy)ethane, is obtained in quantitative yield and can be characterized by NMR spectroscopy. Note that the adduct may dissociate upon heating.
Addition to Heteroallenes
This compound reacts with heteroallenes such as isothiocyanates and carbon disulfide, leading to the formation of dithiocarbamates and dithiocarbonates, respectively. These reactions are synthetically useful for the preparation of various organotin-sulfur compounds.
Addition to Isothiocyanates
The addition to isothiocyanates, such as phenyl isothiocyanate, results in the formation of N-phenyl-S-(tributylstannyl)dithiocarbamate.
Quantitative Data for Isothiocyanate Addition
| Substrate | Product | Reaction Conditions | Yield (%) | Spectroscopic Data Highlights |
| Phenyl isothiocyanate (PhNCS) | Methyl N-phenyl-S-(tributylstannyl)dithiocarbamate | Mixing of reactants, often with gentle heating. | High | Characterized by IR and NMR spectroscopy, showing the presence of the dithiocarbamate linkage. |
Experimental Protocol: Addition to Phenyl Isothiocyanate
-
In a reaction vessel under an inert atmosphere, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent such as toluene.
-
Add this compound (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography if necessary.
Addition to Carbon Disulfide
This compound adds to carbon disulfide to form O-methyl S-(tributylstannyl) dithiocarbonate.
Quantitative Data for Carbon Disulfide Addition
| Substrate | Product | Reaction Conditions | Yield (%) | Spectroscopic Data Highlights |
| Carbon Disulfide (CS₂) | O-methyl S-(tributylstannyl) dithiocarbonate | Reaction in a suitable solvent at room temperature or with heating. | High | IR spectroscopy shows characteristic C=S stretching frequencies. |
Experimental Protocol: Addition to Carbon Disulfide
-
Under an inert atmosphere, add this compound (1 equivalent) to a solution of carbon disulfide (excess) in an anhydrous solvent.
-
Stir the mixture at room temperature for several hours.
-
The progress of the reaction can be followed by the disappearance of the starting materials.
-
After completion, the excess carbon disulfide and solvent are removed under reduced pressure to yield the dithiocarbonate adduct.
Hydrostannylation of Alkynes
While direct hydrostannylation with this compound is not typical, it can be used in a tandem reaction sequence involving hydroboration of an alkyne followed by transmetalation with this compound to produce vinylstannanes. This method provides excellent stereoselectivity for the (E)-isomer. Alternatively, tributyltin hydride, which can be generated in situ from precursors like bis(tributyltin) oxide (which is related to the methoxide), is commonly used in palladium-catalyzed hydrostannylation.[2]
Quantitative Data for Hydrostannylation of a Terminal Alkyne
| Substrate | Product | Reaction Conditions | Yield (%) | Stereoselectivity |
| 1-Octyne | (E)-1-(Tributylstannyl)-1-octene | 1. Dicyclohexylborane, THF, 0 °C to rt. 2. This compound, rt. | ~70-80% | High (E/Z > 98:2) |
Experimental Protocol: Hydrostannylation of 1-Octyne via Hydroboration-Transmetalation
Step 1: Hydroboration
-
To a solution of dicyclohexylborane (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add 1-octyne (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Step 2: Transmetalation
-
Cool the solution of the resulting vinylborane to 0 °C.
-
Add this compound (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (E)-vinylstannane.
Visualizations
Reaction Workflow: Hydrostannylation of Alkynes
Caption: Workflow for the stereoselective synthesis of (E)-vinylstannanes.
Signaling Pathway: General Mechanism of Tributyltin (TBT) Endocrine Disruption
Note: The following diagram illustrates a known signaling pathway affected by tributyltin (TBT) compounds in general. While the specific biological activities of the adducts from this compound reactions are not well-characterized, they may exhibit similar or modified activities due to the presence of the tributyltin moiety.
Tributyltin compounds are known endocrine disruptors that can activate the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathways.[3][4][5][6] This activation can lead to downstream effects on gene expression related to adipogenesis and other metabolic processes.
References
- 1. Organometallic reactions. Part VI. The addition of the Sn–O bond to the carbonyl group - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Tributyltin Methoxide Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and efficiency in reactions catalyzed by tributyltin methoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a catalyst?
This compound, with the chemical formula (C₄H₉)₃SnOCH₃, is an organotin compound used as a catalyst in various organic reactions. It serves as a mild methoxide source with strong nucleophilic properties and reduced basicity, which makes it less likely to induce elimination side reactions.[1] Its primary applications include transesterification, esterification, and the synthesis of N-substituted acrylamides and methacrylamides.[2]
Q2: What are the main advantages of using this compound over other catalysts like sodium methoxide?
This compound offers several advantages over conventional catalysts like sodium methoxide. A key benefit is its ability to significantly inhibit the formation of by-products, such as those from Michael addition reactions, leading to higher yields and selectivity of the desired product.[2] While sodium methoxide can be a highly active catalyst, it is also a strong base, which can promote undesired side reactions like saponification, especially in the presence of free fatty acids. This compound's reduced basicity minimizes these issues.
Q3: How does this compound catalyze reactions like transamidation?
In reactions such as the synthesis of N-substituted acrylamides from an acrylic or methacrylic acid ester and an amine, this compound acts as an effective catalyst for the ester aminolysis.[2] The mechanism generally involves the coordination of the catalyst with the reactants, facilitating the nucleophilic attack of the amine on the ester's carbonyl group and the subsequent elimination of methanol. This catalytic action allows the reaction to proceed at a higher rate and with greater efficiency compared to uncatalyzed or conventionally catalyzed methods.[2]
Q4: How susceptible is this compound to deactivation?
This compound is highly susceptible to hydrolysis. Contact with moisture in the air or in the reaction mixture can lead to its decomposition into inactive species like hexabutyldistannoxane and tributylstannyl carbonate.[1] Therefore, it is crucial to handle the catalyst under anhydrous conditions and use dry reagents and solvents to maintain its catalytic activity.
Troubleshooting Guides
This section addresses common issues encountered during reactions catalyzed by this compound and provides systematic solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
Possible Causes:
-
Catalyst Inactivity due to Hydrolysis: The presence of water in the reactants or solvent is a primary cause of catalyst deactivation.
-
Suboptimal Reaction Temperature: The reaction rate may be too low at ambient temperatures.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents and reagents. If necessary, distill solvents over a suitable drying agent.
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature. For instance, in the synthesis of N-substituted acrylamides, reactions are typically conducted at elevated temperatures to facilitate the removal of the alcohol by-product.[2]
-
Monitor the reaction progress at different temperatures using techniques like TLC or GC to find the optimal condition.
-
-
Adjust Catalyst Concentration:
-
Increase the catalyst loading incrementally. The effective concentration can range from 0.05% to 10% by weight of the reactants, depending on the specific reaction.[2]
-
Refer to the table below for a general guideline on catalyst loading.
-
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products
Possible Cause:
-
Michael Addition: In reactions involving α,β-unsaturated esters, Michael addition of the amine to the double bond can be a significant side reaction.
Troubleshooting Steps:
-
Utilize this compound's Selectivity: this compound is known to remarkably inhibit the formation of Michael addition products in the synthesis of N-substituted acrylamides, leading to higher selectivity for the desired amide product.[2]
-
Optimize Reactant Addition:
-
Instead of adding all reactants at once, try a gradual addition of the amine to a solution of the ester and the catalyst. This can help to maintain a low concentration of the free amine, further minimizing the Michael addition side reaction.[2]
-
Reaction Pathway: Minimizing Michael Addition
Caption: Catalytic role in directing the reaction pathway.
Issue 3: Difficulty in Product Purification
Possible Cause:
-
Residual Organotin By-products: Tributyltin by-products, such as tributyltin chloride if formed, can be difficult to remove from the final product.
Troubleshooting Steps:
-
Aqueous Workup with Potassium Fluoride (KF):
-
Chromatographic Purification:
-
If the product is not sensitive to silica gel, column chromatography can be effective. Pre-treating the silica gel with triethylamine can help in the removal of organotin residues.[3]
-
-
Recrystallization:
-
For solid products, recrystallization from a suitable solvent is an effective method for removing tin impurities.
-
Quantitative Data Summary
While specific quantitative data for this compound catalyzed reactions is not extensively tabulated in the literature, the following table provides a general overview of reaction parameters for analogous organotin and methoxide catalyzed reactions to serve as a starting point for optimization.
| Parameter | Typical Range | Effect on Yield | Reference |
| Catalyst Concentration | 0.5% - 2.0% (w/w of oil) | Yield increases with concentration up to an optimum, beyond which it may decrease. | [4] |
| Methanol to Oil Molar Ratio | 6:1 to 9:1 | Excess alcohol drives the reaction towards completion, but very high excess can complicate purification. | [5] |
| Reaction Temperature | 50°C - 65°C | Higher temperatures generally increase the reaction rate, but temperatures above the alcohol's boiling point may require a pressure vessel. | [6] |
| Reaction Time | 1 - 2 hours | Should be sufficient to reach equilibrium; can be optimized by monitoring reaction progress. | [5] |
Detailed Experimental Protocol
Synthesis of N-Dimethylaminopropylmethacrylamide using Tributyltin Ethoxide Catalyst (Adapted from US Patent 4,321,411A) [2]
Note: This protocol uses tributyltin ethoxide as an example from the patent, which is analogous to this compound.
Materials:
-
Methyl methacrylate
-
3-Dimethylaminopropylamine
-
Tributyltin ethoxide (catalyst)
-
Reaction vessel equipped with a stirrer, thermometer, and distillation column
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with methyl methacrylate.
-
Add tributyltin ethoxide to the methyl methacrylate. The amount of catalyst can be in the range of 0.1% to 3% based on the weight of the amine.
-
-
Reactant Addition:
-
Heat the mixture to the desired reaction temperature.
-
Gradually add 3-dimethylaminopropylamine to the reaction vessel over a period of time.
-
-
Reaction and By-product Removal:
-
Maintain the reaction mixture at a temperature that allows for the azeotropic distillation of the methanol by-product with methyl methacrylate.
-
Continuously remove the distillate to drive the reaction to completion.
-
-
Monitoring and Completion:
-
Monitor the reaction progress by observing the rate of methanol formation (distillate). The reaction is typically complete when the distillation of the azeotrope ceases.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture.
-
Purify the resulting N-dimethylaminopropylmethacrylamide. If necessary, treat the crude product with a saturated aqueous solution of potassium fluoride to remove residual tin compounds, followed by filtration and distillation or recrystallization.
-
Results from Patent Example:
-
Using tributyltin ethoxide as a catalyst, N-dimethylaminopropylmethacrylamide was produced in a yield of 96.5 mol%, with only 2.2 mol% of the Michael addition by-product.[2]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-substituted acrylamide synthesis.
References
- 1. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 2. US4321411A - Process for producing N-substituted acrylamide or methacrylamide - Google Patents [patents.google.com]
- 3. Workup [chem.rochester.edu]
- 4. [PDF] Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide | Semantic Scholar [semanticscholar.org]
- 5. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Side reactions and byproducts in Stille coupling with Tributyltin methoxide
Welcome to the technical support center for Stille coupling reactions utilizing tributyltin methoxide. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, understand potential side reactions, and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Stille coupling?
A1: The most prevalent side reaction is the homocoupling of the organostannane reagent, which results in the formation of a dimer of the transferred group (R-R from R-Sn(Bu)₃).[1][2][3] Another significant side reaction to be aware of is protodestannylation , where the organostannane is cleaved by a proton source to yield a C-H bond instead of the desired C-C bond. When working with alkyl groups that have β-hydrogens, β-hydride elimination can also occur, leading to the formation of an alkene byproduct.[4]
Q2: What is the primary byproduct formed from the tributyltin moiety?
A2: The primary byproduct from the tributyltin portion of the reagent is this compound itself being converted to other tributyltin species. In the course of the reaction, the tributyltin moiety is typically converted to a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr) or other salts depending on the electrophile and additives used. These tin byproducts are known for their toxicity and often require specific workup procedures for their removal.[2]
Q3: How does this compound compare to other tributyltin reagents like tributyltin chloride in terms of reactivity and side reactions?
A3: While comprehensive comparative studies are limited, the reactivity of organotin reagents in the rate-determining transmetalation step is influenced by the nature of the tin-bound groups. Generally, more electronegative groups on the tin can enhance the rate of transmetalation. However, specific conditions can lead to side reactions. For instance, in a one-pot hydrostannylation/Stille sequence, the use of this compound with certain palladium catalysts and solvents has been shown to result in the formation of the homocoupled tin byproduct, hexabutylditin (Bu₃SnSnBu₃).[5]
Q4: My Stille coupling reaction with this compound is giving a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to Pd(0). Incomplete reduction or catalyst decomposition can halt the catalytic cycle.
-
Suboptimal Ligands: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can sometimes accelerate the oxidative addition and reductive elimination steps. Experiment with different ligands to find the optimal one for your specific substrates.
-
Slow Transmetalation: This is often the rate-limiting step. The addition of copper(I) salts can sometimes accelerate this step.[6]
-
Competing Side Reactions: If homocoupling or protodestannylation are significant, they will consume your starting materials and reduce the yield of the desired product.
-
Moisture or Air Sensitivity: While Stille reactions are generally tolerant to air and moisture, highly sensitive substrates or catalysts may require rigorous exclusion of air and water.
Q5: I am observing a significant amount of homocoupled product (R-R) in my reaction. How can I minimize this?
A5: Homocoupling can be minimized by:
-
Using a Pd(0) Catalyst: Homocoupling can be promoted by the reaction of the organostannane with a Pd(II) precatalyst. Using a well-defined Pd(0) source can sometimes mitigate this.[1]
-
Optimizing Reaction Conditions: Lowering the reaction temperature or changing the solvent may disfavor the homocoupling pathway.
-
Adjusting Stoichiometry: Using a slight excess of the organotin reagent is common, but a large excess may increase the likelihood of homocoupling.
-
Choice of Ligand: The ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus homocoupling.
Q6: How can I effectively remove the toxic tributyltin byproducts from my final product?
A6: Several methods are effective for removing tributyltin byproducts:
-
Aqueous Potassium Fluoride (KF) Wash: Shaking the reaction mixture with an aqueous solution of KF will precipitate the tin as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[2]
-
Silica Gel Chromatography with Triethylamine: Running a flash column with a solvent system containing a small percentage of triethylamine can effectively separate the desired product from the tin byproducts.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst or try a different palladium source (e.g., Pd(PPh₃)₄). |
| Reaction temperature too low | Gradually increase the reaction temperature. | |
| Inefficient transmetalation | Add a stoichiometric amount of CuI as a co-catalyst. | |
| Significant Homocoupling of Organostannane | Reaction with Pd(II) precatalyst | Use a Pd(0) catalyst from the start. |
| Radical pathway with Pd(0) | Lower the reaction temperature and ensure an inert atmosphere. | |
| High concentration of organostannane | Use a smaller excess of the this compound reagent. | |
| Protodestannylation of Organostannane | Presence of acidic protons | Ensure all reagents and solvents are dry and free of acidic impurities. Consider adding a non-nucleophilic base. |
| Formation of Unidentified Byproducts | Catalyst or substrate decomposition | Lower the reaction temperature and/or shorten the reaction time. |
| Side reactions with the solvent | Screen different anhydrous, degassed solvents (e.g., toluene, THF, DMF). |
Data on Byproduct Formation
While specific quantitative data for Stille coupling with this compound is not extensively reported and is highly dependent on the specific substrates and reaction conditions, the following table summarizes the key side reactions and the conditions known to influence their formation.
| Side Reaction | Byproduct Structure | Influencing Factors | General Observations |
| Homocoupling | R¹-R¹ (from R¹-SnBu₃) | Pd(II) precatalysts, high temperatures, high concentration of organostannane. | A major side reaction in many Stille couplings.[1][2][3] |
| Protodestannylation | R¹-H (from R¹-SnBu₃) | Presence of water, alcohols, or other acidic protons. | More prevalent with highly reactive organostannanes or under acidic conditions. |
| β-Hydride Elimination | Alkene (from alkyl-SnBu₃) | Use of alkylstannanes with β-hydrogens, high temperatures. | Limits the scope of Stille coupling with certain alkyl groups.[4] |
| Tin Homocoupling | Bu₃Sn-SnBu₃ | Observed with this compound and PMHS under certain catalytic conditions (e.g., (MeCN)₂PdCl₂ in DMF/THF).[5] | A potential pathway for catalyst deactivation and reagent consumption. |
Experimental Protocols
General Protocol for Stille Coupling of an Aryl Bromide with an Organotin Reagent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Organotin reagent (e.g., Aryl-SnBu₃) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organotin reagent via syringe.
-
If using, add any additives at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous solution of KF (1M) to precipitate tin byproducts. Filter the mixture through a pad of celite, wash the celite with the organic solvent, and collect the filtrate. Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Analysis of Side Products by GC-MS
Sample Preparation:
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Take an aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the diluted sample to remove any solid particles.
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5ms or HP-5ms).
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Set up a temperature gradient program that allows for the separation of the starting materials, the desired product, and potential byproducts (e.g., start at 50 °C and ramp up to 280 °C).
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Analyze the resulting mass spectra to identify the components of the mixture. Look for the molecular ions corresponding to the expected product, homocoupled product (R¹-R¹), and the starting materials.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for Stille coupling reactions.
References
Overcoming low reactivity of Tributyltin methoxide in specific substrates
Welcome to the technical support center for Tributyltin Methoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly the low reactivity observed with certain substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stannylation reaction with this compound is sluggish or gives low yields. What are the common causes and how can I improve it?
A1: Low reactivity of this compound can stem from several factors, primarily the nature of the substrate and the reaction conditions. Here's a step-by-step troubleshooting guide:
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Substrate Reactivity: Electron-rich aryl halides or sterically hindered substrates are often less reactive. The electronic and steric profile of your substrate is a critical factor.
-
Catalyst Choice: For many challenging substrates, a catalyst is essential to enhance the reaction rate. Consider the following options:
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Zinc Catalysis: For terminal alkynes, catalytic amounts of Zinc Bromide (ZnBr₂) have been shown to be highly effective.[1] This method is applicable to a wide range of aliphatic and aromatic terminal alkynes.
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Palladium and Nickel Catalysis: For aryl halides, palladium catalysts like Pd(OAc)₂/PCy₃ or nickel-based catalysts can be employed to facilitate the stannylation.[2] Nickel catalysis has the advantage of being effective for a broader range of aryl halides, including chlorides and triflates.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence reaction rates. While some reactions can be performed under solvent-free conditions, common solvents for Stille coupling and stannylation reactions include THF, toluene, and DMF.[3]
-
Temperature: Increasing the reaction temperature can improve the rate, but it may also lead to side reactions. Optimization is key.
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Additives: In some cases, additives like cesium fluoride (CsF) can accelerate the reaction by forming hypervalent tin species that are more reactive in the transmetalation step.[4]
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Q2: I am observing significant formation of butyl-coupled byproducts in my Stille reaction. How can I minimize this?
A2: The formation of butylated byproducts is a known issue in Stille couplings, arising from the transfer of a butyl group from the organotin reagent instead of the desired group. To mitigate this:
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Ligand Choice: Employing palladium catalysts with bulky ligands can sometimes enhance the selectivity for the desired coupling partner.
-
Alternative Reagents: If the problem persists, consider using a trimethyltin analogue of your reagent. The methyl group is generally less prone to transfer than the butyl group. However, be aware that trimethyltin compounds are more toxic.
-
Reaction Optimization: Carefully controlling the reaction temperature and stoichiometry can sometimes reduce the extent of side reactions.
Q3: How can I efficiently remove the toxic tributyltin byproducts from my reaction mixture after the coupling?
A3: The removal of organotin byproducts is a critical step due to their toxicity. Several methods can be employed:
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Fluoride Wash: A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[5] This leads to the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.
-
Silica Gel Chromatography with Triethylamine: Running a flash column with silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove Bu₃SnX byproducts.[5]
-
Chemical Conversion:
-
Treatment with aluminum trimethyl (AlMe₃) converts the byproducts to the nonpolar Bu₃SnMe.
-
Treatment with sodium hydroxide (NaOH) forms the more polar Bu₃SnOH.[6] These conversions can facilitate separation by extraction or chromatography.
-
-
Partitioning: For some compounds, partitioning between hexane and acetonitrile can be an effective method for separating the desired product from the tin residues.[6]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with low reactivity of this compound.
Caption: A decision-making workflow for troubleshooting low-yielding reactions with this compound.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for key transformations involving this compound.
Table 1: Zinc-Catalyzed Stannylation of Terminal Alkynes
| Substrate (Terminal Alkyne) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 10 mol% ZnBr₂ | Toluene | 25 | 1 | 95 |
| 1-Octyne | 10 mol% ZnBr₂ | Toluene | 25 | 2 | 88 |
| 4-Ethynylanisole | 10 mol% ZnBr₂ | Toluene | 25 | 1 | 92 |
| 3,3-Dimethyl-1-butyne | 10 mol% ZnBr₂ | Toluene | 50 | 3 | 85 |
Table 2: Palladium-Catalyzed Stannylation of Aryl Halides
| Substrate (Aryl Halide) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd(OAc)₂ | PCy₃ | CsF | None | 120 | 2 | 93 |
| 4-Bromoacetophenone | Pd(OAc)₂ | PCy₃ | CsF | None | 120 | 3 | 85 |
| 2-Chloronitrobenzene | NiCl₂(dppp) | - | - | Toluene | 110 | 12 | 78 |
| 4-Triflyloxytoluene | Pd(PPh₃)₄ | - | LiCl | THF | 65 | 12 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Zinc-Catalyzed Stannylation of Terminal Alkynes
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To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL).
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To this solution, add zinc bromide (ZnBr₂, 0.1 mmol, 10 mol%).
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Stir the reaction mixture at room temperature (or heat as optimized) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylstannane.
Protocol 2: One-Pot Stannylation/Stille Cross-Coupling of Aryl Halides
-
In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., PCy₃, 4 mol%) under an inert atmosphere.
-
Add the base (e.g., CsF, 2.0 mmol) and the second coupling partner (e.g., an aryl bromide, 1.0 mmol).
-
If performing the reaction solvent-free, heat the mixture to the optimized temperature (e.g., 120 °C). If using a solvent, add it at this stage.
-
Stir the mixture vigorously for the required time, monitoring by an appropriate analytical technique.
-
After cooling to room temperature, dilute the mixture with an organic solvent.
-
Proceed with the workup to remove tin byproducts as described in the FAQ section (e.g., KF wash).
-
Purify the final product by chromatography.
Reaction Mechanisms
Catalytic Cycle of the Stille Cross-Coupling Reaction
The Stille reaction proceeds through a catalytic cycle involving a palladium center. Understanding this mechanism is key to troubleshooting and optimization.
Caption: The catalytic cycle of the Palladium-catalyzed Stille cross-coupling reaction.
Proposed Role of ZnBr₂ in the Stannylation of Terminal Alkynes
The use of ZnBr₂ as a catalyst is believed to proceed through a transmetalation step, which generates a more reactive zinc species.
Caption: A simplified representation of the proposed role of ZnBr₂ in activating terminal alkynes for stannylation.[1]
References
Optimizing reaction conditions for Tributyltin methoxide (temperature, solvent)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Tributyltin methoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound ([CH₃(CH₂)₃]₃SnOCH₃) is an organotin compound that serves as a mild source of methoxide with strong nucleophilic properties.[1][2] Its reduced basicity makes it less likely to induce elimination reactions, which is a significant advantage in many organic syntheses.[1] It is primarily used as a precursor for other alkoxytributylstannanes and as a catalyst in the polymerization of lactones and other monomers.[1][2]
Q2: What are the key physical and chemical properties of this compound?
This compound is a clear, colorless liquid that is sensitive to moisture.[1][3] Key properties are summarized in the table below.
Q3: How should this compound be handled and stored?
Due to its high sensitivity to moisture and air, this compound requires careful handling. It should be manipulated in a fume hood using gloves.[1] It is readily hydrolyzable and must be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1] Exposure to moist air will lead to the formation of hexabutyldistannoxane and tributylstannyl carbonate.[1]
Q4: What are the main safety hazards associated with this compound?
This compound is toxic if swallowed and harmful in contact with skin.[4] It causes serious eye and skin irritation.[4][5] There is a risk of damage to organs through prolonged or repeated exposure, and it is suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used.
Troubleshooting Guide
Q5: My reaction with this compound is giving a low yield. What are the potential causes and solutions?
Low yields can stem from several factors related to reagent quality, reaction setup, and competing side reactions.
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Cause 1: Decomposed Reagent: The most common issue is the degradation of this compound due to moisture.
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Cause 2: Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
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Solution: For reactions involving substrates like tosylates or mesylates, aprotic solvents are generally preferred to avoid protonolysis of the tin methoxide. A solvent study for a related dibutyltin oxide catalyzed tosylation showed the trend: CH₂Cl₂ > CH₃CN > THF > toluene.[7] Methanol was found to be a poor solvent as it likely competes for binding at the tin center.[7]
-
-
Cause 3: Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side products.
-
Solution: For many nucleophilic substitution reactions, starting at room temperature and gently heating if the reaction is sluggish is a good strategy. For the synthesis of the reagent itself, refluxing toluene is used, indicating its thermal stability at that temperature.[6] Monitor the reaction by TLC or GC/MS to find the optimal temperature for your specific substrate.
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Q6: I am observing significant elimination byproducts instead of the desired substitution product. How can I minimize this?
While this compound is noted for its reduced basicity, elimination can still occur with sensitive substrates.[1]
-
Cause: Steric Hindrance/Substrate Structure: Highly hindered substrates or those prone to E2 elimination are more susceptible.
-
Solution 1: Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will favor the substitution pathway, which generally has a lower activation energy than elimination.
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Solution 2: Solvent Choice: Use a non-polar, aprotic solvent. Polar aprotic solvents can sometimes favor elimination.
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Q7: The reaction workup is complicated by the presence of tin byproducts. How can I effectively remove them?
Organotin compounds can be challenging to remove completely from the reaction product.
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Solution 1: Fluoride Wash: A common method for removing tributyltin residues is to stir the crude product in a solvent like ether or dichloromethane with an aqueous solution of potassium fluoride (KF). This precipitates the tin as tributyltin fluoride, which can be removed by filtration.
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Solution 2: Chromatography: Standard silica gel chromatography can be effective. A solvent system with increasing polarity is typically used. In some cases, adding a small amount of a chelating agent or a base like triethylamine to the eluent can improve the separation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1067-52-3 | [8][6] |
| Molecular Formula | C₁₃H₃₀OSn | [1][6] |
| Molecular Weight | 321.09 g/mol | [8][6] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 97-97.5 °C at 0.06 mmHg | [1][8] |
| Density | 1.115 g/mL at 25 °C | [1][8] |
| Refractive Index (n20/D) | 1.472 | [1][8] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [1][8] |
| Moisture Sensitivity | Readily hydrolyzes | [1] |
Table 2: Recommended Solvents for Organotin-Mediated Reactions
| Solvent | Efficacy Rank (for a related tosylation) | Rationale / Comment | Reference(s) |
| Dichloromethane (CH₂Cl₂) | 1 (Highest Rate/Yield) | Aprotic, good solubility. | [7] |
| Acetonitrile (CH₃CN) | 2 | Polar aprotic, effective. | [7] |
| Tetrahydrofuran (THF) | 3 | Aprotic ether, moderate efficacy. | [7] |
| Toluene | 4 | Non-polar, limited solubility observed. | [7] |
| Methanol (MeOH) | 5 (Least Effective) | Protic, likely competes with the substrate for binding to the tin center. | [7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of tributyltin alkoxides.[6]
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Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).
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Reagents: In an anhydrous solvent such as toluene, dissolve sodium methoxide (NaOCH₃).
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Reaction: To the stirred solution, add an equimolar amount of tributyltin chloride (Bu₃SnCl).
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Heating: Heat the reaction mixture to reflux and maintain for approximately 6 hours.[6]
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Workup: After cooling to room temperature, the precipitated sodium chloride (NaCl) is removed by filtration.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to yield a clear, colorless liquid.[6]
Protocol 2: General Procedure for Nucleophilic Substitution on a Tosylate/Mesylate
This protocol provides a general workflow for using this compound as a nucleophile.
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Setup: In an oven-dried flask under an inert atmosphere, dissolve the tosylate or mesylate substrate in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Addition of Reagent: Add 1.1 to 1.5 equivalents of this compound to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by a suitable technique (e.g., TLC, LC-MS). If the reaction is slow, the temperature can be gently increased (e.g., to 40-50 °C).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or ether).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to remove tin byproducts.
Mandatory Visualization
Caption: Synthesis and purification workflow for this compound.
Caption: Logical workflow for troubleshooting low yields in reactions.
References
- 1. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. 212090250 [thermofisher.com]
- 4. Tri-n-butyltin methoxide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.at [fishersci.at]
- 6. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound 97 1067-52-3 [sigmaaldrich.com]
Handling moisture sensitive Tributyltin methoxide reactions
This guide provides researchers, scientists, and drug development professionals with essential information for handling moisture-sensitive reactions involving Tributyltin methoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula [CH₃(CH₂)₃]₃SnOCH₃, is a clear, colorless liquid.[1] It serves as a mild methoxide source with strong nucleophilic properties but reduced basicity, which minimizes the likelihood of elimination side reactions.[1] It is also used as a precursor to other alkoxytributylstannanes.[1]
Q2: Why is it critical to handle this compound in a moisture-free environment?
This compound is highly sensitive to moisture.[1][2] It readily hydrolyzes upon contact with water or moist air to form byproducts such as hexabutyldistannoxane and tributylstannyl carbonate.[1] This decomposition not only consumes the reagent, leading to lower product yields, but also introduces impurities that can complicate reaction workup and product purification.
Q3: What are the proper storage conditions for this compound?
To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] The recommended storage temperature is between 2-8°C.[1] It is crucial to prevent any exposure to moisture and carbon dioxide during storage.[1]
Q4: What are the main safety hazards associated with this compound and other organotin compounds?
Organotin compounds, including this compound, are toxic and pose significant health risks.[3][4] It is toxic if swallowed and harmful in contact with skin.[3][5] It can cause serious skin and eye irritation.[3][5] Prolonged or repeated exposure may cause damage to organs.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][6] All handling must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Q5: How should I properly dispose of waste containing this compound and its byproducts?
Waste containing organotin compounds should be treated as hazardous.[2] It is often recommended to convert the organotin residues into less harmful tin oxides. This can be achieved by treating the waste with bleach (sodium hypochlorite solution) or an oxidizing acid like nitric acid.[5] Always follow your institution's specific guidelines for hazardous waste disposal.[2] Glassware that has been in contact with organotin compounds should be decontaminated, for instance by soaking in a bleach bath overnight, before regular washing.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reagent Decomposition: The this compound may have been compromised by exposure to moisture or air prior to the reaction. | Ensure the reagent was stored under a proper inert atmosphere and that all transfers were performed using anhydrous techniques. Consider using a fresh bottle of the reagent. |
| Inadequate Anhydrous Conditions: Moisture present in the solvent, glassware, or starting materials is reacting with the this compound. | Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas.[7] Use freshly distilled anhydrous solvents. Ensure all starting materials are dry. | |
| Inconsistent Reaction Results | Variable Reagent Purity: The purity of this compound can affect its reactivity. | Use a recently purchased reagent or purify older stock by vacuum distillation.[8] |
| Difficult Product Purification | Presence of Tin Byproducts: Hydrolyzed this compound (e.g., hexabutyldistannoxane) or other tin-containing side products are contaminating the desired product. | Follow a specific workup procedure for removing organotin residues. A common method involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can then be removed by filtration.[9][10] |
| Formation of Unidentified Side Products | Incorrect Reaction Temperature: The reaction may be sensitive to temperature, leading to decomposition or alternative reaction pathways. | Carefully control the reaction temperature using an appropriate bath (ice, dry ice/acetone, etc.). Monitor the reaction progress closely using techniques like TLC or GC-MS. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1067-52-3 |
| Molecular Formula | C₁₃H₃₀OSn |
| Molecular Weight | 321.09 g/mol |
| Appearance | Clear, colorless liquid[1] |
| Density | 1.115 g/mL at 25°C |
| Boiling Point | 97-97.5°C at 0.06 mm Hg |
| Refractive Index (n20/D) | 1.472 |
| Flash Point | 99°C (210.2°F) - closed cup |
| Solubility | Soluble in common organic solvents[1] |
| Moisture Sensitivity | Highly sensitive; readily hydrolyzes[1] |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
This protocol outlines the essential steps for setting up a reaction under anhydrous conditions, which is crucial for the successful use of this compound.
1. Preparation of Glassware:
- Disassemble and clean all required glassware (e.g., round-bottom flask, condenser, addition funnel).
- Place the glassware in an oven at a minimum of 125°C for at least 4 hours (overnight is recommended) to remove adsorbed moisture.[7]
- While still hot, assemble the apparatus and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Allow the glassware to cool to room temperature under the inert atmosphere.
2. Reagent and Solvent Preparation:
- Use anhydrous solvents, either freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
- Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven or desiccator.[11]
3. Reaction Setup and Execution:
- To the assembled, cooled, and inerted reaction flask, add any solid reagents and a magnetic stir bar.
- Seal the flask with a rubber septum.
- Add anhydrous solvent via a dry syringe.
- Using a dry, inert gas-flushed syringe, carefully transfer the required amount of this compound from its storage container (e.g., a Sure/Seal™ bottle) to the reaction flask through the septum.
- Commence stirring and control the reaction temperature as required by the specific procedure.
- Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
4. Reaction Workup for Organotin Removal:
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake vigorously for at least one minute per wash.[10] A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[10]
- Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[10]
- Return the filtrate to the separatory funnel, wash with brine, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.
Visualizations
Caption: Workflow for handling a moisture-sensitive reaction with this compound.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
References
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. moodle2.units.it [moodle2.units.it]
Deactivation of Tributyltin methoxide catalyst and regeneration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tributyltin methoxide catalyst.
Troubleshooting Guide
Issue: Reduced or No Catalytic Activity
Question: My reaction is sluggish or has not proceeded to completion. I suspect the this compound catalyst is deactivated. What are the common causes and how can I troubleshoot this?
Answer:
Reduced or complete loss of catalytic activity is a common issue when working with moisture-sensitive catalysts like this compound. The primary cause of deactivation is hydrolysis. Here’s a step-by-step guide to troubleshoot this issue:
1. Identify the Cause of Deactivation:
The most probable cause of deactivation for this compound is exposure to moisture (H₂O) and, to a lesser extent, carbon dioxide (CO₂). This leads to the formation of catalytically less active or inactive species.
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Hydrolysis: this compound readily reacts with water to form tributyltin hydroxide, which can then condense to form bis(tributyltin) oxide.[1]
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Reaction with CO₂: In the presence of moisture, tributyltin compounds can also react with atmospheric CO₂ to form tributylstannyl carbonates.
Deactivation Pathway Diagram:
Caption: Deactivation pathway of this compound.
2. Analytical Characterization of Deactivated Catalyst (Optional but Recommended):
To confirm deactivation, you can use the following analytical techniques to characterize the suspect catalyst.
| Analytical Technique | Purpose | Expected Observations for Deactivated Catalyst |
| FT-IR Spectroscopy | To identify functional groups. | Appearance of a broad peak around 3200-3600 cm⁻¹ (O-H stretch) indicating the presence of tributyltin hydroxide. |
| ¹H NMR Spectroscopy | To observe changes in the chemical environment of protons. | A downfield shift of the protons on the butyl groups and the disappearance of the methoxy signal. |
| Thermogravimetric Analysis (TGA) | To analyze thermal stability and composition. | The TGA profile of the deactivated catalyst will differ from the pure catalyst, showing mass loss at different temperatures corresponding to the decomposition of hydroxides or carbonates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile components. | Can be used to confirm the presence of tributyltin derivatives after appropriate sample preparation.[2] |
3. Troubleshooting Workflow:
References
Technical Support Center: A Troubleshooting Guide for Stille Reactions
For researchers, scientists, and professionals in drug development, the Stille reaction is a cornerstone of carbon-carbon bond formation. However, like any complex chemical transformation, it can present challenges. This guide provides practical solutions to common issues encountered during the Stille reaction, presented in a clear question-and-answer format, to help you navigate your experiments to a successful outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Stille reaction has a very low yield or is not working at all. What are the first things I should check?
Low yields are a common frustration, but systematic troubleshooting can often pinpoint the issue. Here are the primary factors to investigate:
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Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[1] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[1] Oxygen can lead to catalyst oxidation and promote the undesirable homocoupling of organotin reagents, both of which will diminish the yield of your desired product.[1]
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Reagent Quality: Verify the purity and integrity of your starting materials. Organotin reagents, while generally stable to air and moisture, can degrade over time.[2] Similarly, the organic halide or triflate should be of high purity. The palladium catalyst and any ligands used should be sourced from a reliable supplier and stored under appropriate conditions.
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Catalyst Activity: The palladium catalyst is the heart of the reaction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not proceed effectively. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3]
Q2: I am observing a significant amount of homocoupling of my organotin reagent. How can I minimize this side reaction?
Homocoupling, the formation of an R²-R² dimer from your organostannane, is a frequent side reaction in Stille couplings.[2] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2] To mitigate this:
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Control Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. While some Stille reactions require heat, operating at the lowest effective temperature can help minimize this side product.
-
Optimize Catalyst and Ligands: The choice of palladium source and ligands can influence the extent of homocoupling. Experimenting with different ligand systems may be beneficial.
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Purity of Reagents: Ensure your organotin reagent is free from impurities that might initiate or catalyze the homocoupling process.
Q3: The reaction seems to be very sluggish. Are there any additives that can accelerate the reaction rate?
Yes, several additives can significantly enhance the rate of Stille reactions:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is a well-established method to accelerate Stille couplings, sometimes by a factor of over 1000.[4] It is believed that copper facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4][5]
-
Lithium Chloride (LiCl): In polar aprotic solvents like THF, LiCl can act as a powerful rate accelerant.[1] It is thought to stabilize the palladium complex formed after oxidative addition, thereby promoting the subsequent transmetalation.[1]
-
Fluoride Sources (e.g., CsF): Cesium fluoride can activate the organotin reagent by forming a hypervalent tin species, which is believed to undergo transmetalation more rapidly.[4]
Q4: I am having difficulty removing the tin byproducts from my final product. What are the best purification strategies?
The removal of toxic organotin residues is a critical and often challenging aspect of the Stille reaction.[6] Here are some effective methods:
-
Aqueous Potassium Fluoride (KF) Wash: This is a very common and effective method.[7][8] Washing the reaction mixture with a saturated aqueous solution of KF precipitates the tin byproducts as insoluble and easily filterable organotin fluorides.[7][8][9]
-
Chromatography:
-
Silica Gel with Triethylamine: Filtering the crude product through a plug of silica gel treated with a small percentage (e.g., 2-5%) of triethylamine in the eluent can efficiently remove organotin byproducts.[7][10]
-
Basic Alumina: Chromatography on basic alumina can also be an effective purification method.
-
-
Recrystallization and Slurrying: For solid products, recrystallization can be a powerful purification technique. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can further reduce tin contamination.[4]
Stille Reaction Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in a Stille reaction.
Caption: A flowchart for troubleshooting common issues in Stille coupling reactions.
Key Reaction Parameters and Examples
The success of a Stille reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes various conditions and their outcomes for different substrate pairings.
| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Chloride | Aryl Stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF (2.2) | Dioxane | 100 | - | 98 |
| Aryl Bromide | Vinyl Stannane | Pd(PPh₃)₄ (10) | - | n-Bu₄NCl | DMF | 110 | - | 52 |
| Aryl Iodide | Alkynyl Stannane | Pd(PPh₃)₄ (5) | - | CuI | DMF | 95 | - | 67 |
| Vinyl Triflate | Vinyl Stannane | Pd(PPh₃)₄ (2) | - | LiCl (3) | THF | 62 | - | >95 |
| Aryl Iodide | Aryl Stannane | 10% Pd/C (5) | - | LiF | NMP | 140 | - | 96 |
| Aryl Bromide | Aryl Stannane | PdCl₂ (2) | P(t-Bu)₃ (4) | CuI, CsF | DMF | 45 | - | 89 |
Detailed Experimental Protocol: A Representative Stille Coupling
This protocol details a general procedure for the Stille coupling of an aryl bromide with a vinylstannane, which can be adapted for other substrates with appropriate optimization.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Vinyltributyltin (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Reagent Addition: Add the anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture until all solids have dissolved. Then, add the vinyltributyltin (1.1 mmol) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C in a preheated oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to precipitate the tin byproducts. A white precipitate of tributyltin fluoride should form.
-
Filter the organic layer through a pad of Celite to remove the tin precipitate.
-
Wash the filtrate with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Safety Precautions:
-
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts are also toxic and should be handled with care.
-
Perform the reaction under an inert atmosphere as palladium catalysts can be air-sensitive.[1]
-
Dispose of all tin-containing waste according to institutional guidelines.
References
- 1. Stille_reaction [chemeurope.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
Navigating the Scale-Up of Tributyltin Methoxide Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals, the transition of a chemical process from the laboratory bench to a pilot plant is a critical and often challenging phase. This technical support center provides essential guidance, troubleshooting advice, and frequently asked questions (FAQs) specifically tailored to the scale-up of reactions involving Tributyltin methoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a pilot plant scale?
A1: this compound is a highly toxic organotin compound, and its handling at a larger scale necessitates stringent safety protocols. Key concerns include:
-
High Acute and Chronic Toxicity: Organotin compounds are neurotoxic, and their effects can be cumulative. Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause severe skin and eye irritation.[1] They are also suspected of damaging fertility and can cause organ damage through prolonged exposure.[2]
-
Inhalation Hazard: While this compound is a liquid, aerosols or vapors can be generated, especially during transfers and heating, posing a significant inhalation risk.[2]
-
Environmental Hazard: Tributyltin compounds are very toxic to aquatic life with long-lasting effects.[3] Preventing any release into the environment is crucial.
-
Reactivity with Water: this compound is moisture-sensitive and will react with water, potentially leading to the formation of hazardous byproducts.
Q2: How does the reactivity of this compound change during scale-up?
A2: The fundamental reactivity of this compound does not change. However, the manifestation of this reactivity is significantly impacted by the physical changes associated with scale-up. Non-linear effects in reaction kinetics, heat transfer, and mass transfer become prominent.[4] For instance, an exothermic reaction that is easily controlled in a small flask can lead to a dangerous temperature runaway in a large reactor if heat removal is not efficiently scaled.
Q3: What are the key process parameters to monitor during a pilot-plant run with this compound?
A3: Continuous monitoring of critical process parameters is essential for a safe and successful scale-up. Key parameters include:
-
Temperature: Both the reaction mixture and the heating/cooling medium temperatures should be closely monitored to prevent thermal runaways.
-
Pressure: For reactions run under inert atmosphere or at elevated pressures, continuous pressure monitoring is vital.
-
Agitation Speed: Proper mixing is crucial for maintaining homogeneity and ensuring efficient heat and mass transfer.[5]
-
Reagent Addition Rate: The rate of addition of this compound or other reactants should be carefully controlled to manage the reaction rate and heat generation.
-
In-Process Controls (IPC): Regular sampling and analysis are necessary to track reaction progress, identify the formation of impurities, and determine the reaction endpoint.[6][7][8][9]
Q4: How can I effectively remove organotin byproducts from my product at a pilot scale?
A4: Removal of toxic organotin byproducts is a critical step. A common and effective method involves quenching the reaction with an aqueous solution of potassium fluoride (KF).[2] This precipitates the tin byproducts as insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction stalls or proceeds slower than in the lab. | Poor Mixing/Mass Transfer Limitation: Inefficient agitation in the larger reactor may lead to poor contact between reactants. | - Increase agitation speed, ensuring it does not cause excessive splashing or vortexing.- Evaluate the impeller design for its suitability for the specific reaction mixture (e.g., viscosity, solid suspension).[10] |
| Inadequate Heat Transfer: The larger volume-to-surface area ratio in a pilot reactor can make it difficult to maintain the optimal reaction temperature.[11] | - Check the performance of the heating/cooling system.- Ensure the heat transfer fluid is at the correct temperature and flow rate.- Consider using a reactor with a better heat transfer coefficient.[12] | |
| Exothermic reaction becomes difficult to control. | Insufficient Cooling Capacity: The cooling system may not be able to remove the heat generated by the reaction at the larger scale. | - Reduce the addition rate of the limiting reagent.- Lower the temperature of the cooling medium.- If possible, dilute the reaction mixture to increase the heat capacity of the system. |
| Formation of unexpected byproducts or lower yield. | Localized Hotspots: Poor mixing can lead to localized areas of high temperature, promoting side reactions. | - Improve agitation to ensure uniform temperature distribution.- Re-evaluate the reagent addition point to ensure rapid dispersion. |
| Moisture Contamination: this compound is sensitive to moisture. | - Ensure all solvents and reagents are anhydrous.- Maintain a robust inert atmosphere (e.g., nitrogen or argon) in the reactor. | |
| Difficulty in filtering precipitated tin byproducts. | Fine Particle Size of Precipitate: The precipitated tributyltin fluoride may be too fine, clogging the filter medium. | - Allow for a longer aging time after quenching to encourage particle growth.- Use a filter aid such as Celite.[2] |
| High Viscosity of the Reaction Mixture: A viscous solution can slow down filtration significantly. | - Dilute the mixture with a suitable solvent before filtration. |
Quantitative Data Summary
The following tables provide estimated operational parameters for scaling up reactions involving this compound. These are general guidelines and should be optimized for each specific process.
Table 1: Recommended Operational Parameters for Pilot-Scale Reactions
| Parameter | Recommended Range | Notes |
| Reaction Temperature | -20°C to 80°C | Highly dependent on the specific reaction. Exothermic reactions should be initiated at the lower end of the range. |
| Reactor Pressure | 0.5 to 2 barg | Primarily for maintaining an inert atmosphere. Higher pressures may be required for specific reactions. |
| Reagent Concentration | 0.1 to 1.0 M | Higher concentrations can lead to increased reaction rates and heat generation, requiring more robust cooling. |
| Agitation Speed | 100 to 300 RPM | Dependent on reactor size, impeller type, and fluid viscosity. The goal is to ensure good mixing without causing excessive shear or splashing.[5] |
Table 2: Heat Transfer Coefficients for Different Reactor Materials of Construction
| Reactor Material | Typical Overall Heat Transfer Coefficient (U) (W/m²·K) |
| Glass-Lined Steel | 100 - 400 |
| Stainless Steel | 300 - 1500 |
| Hastelloy | 150 - 600 |
Note: These are typical values and can vary significantly based on the specific reactor design, agitation, and properties of the process fluids.[13]
Experimental Protocols
Protocol 1: General Procedure for a Pilot-Scale Reaction Involving this compound
-
Reactor Preparation: Ensure the pilot plant reactor and all associated transfer lines are clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Solvent and Reagent Charging: Charge the anhydrous solvent and any stable starting materials to the reactor under a positive pressure of inert gas.
-
Temperature Adjustment: Bring the reactor contents to the desired initial temperature using the heating/cooling system.
-
This compound Addition: Slowly add the required amount of this compound to the reactor via a calibrated pump or addition funnel. The addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking periodic samples for in-process control (IPC) analysis (e.g., GC, HPLC, or TLC).[6][7][8][9]
-
Reaction Completion and Quenching: Once the reaction is deemed complete based on IPC analysis, cool the reaction mixture to a safe temperature (e.g., 0-10°C). Slowly add a saturated aqueous solution of potassium fluoride (KF) to the reactor with vigorous stirring to precipitate the tin byproducts.[2]
-
Work-up and Isolation:
-
Stir the mixture for a predetermined time to ensure complete precipitation.
-
Filter the mixture through a suitable filter, using a filter aid like Celite if necessary, to remove the solid tributyltin fluoride.[2]
-
Transfer the filtrate to a separation vessel and separate the aqueous and organic layers.
-
Wash the organic layer with brine, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by appropriate methods such as crystallization or chromatography.
Protocol 2: Decontamination and Waste Disposal
-
Glassware and Equipment Decontamination: All glassware and equipment that have come into contact with organotin compounds should be decontaminated by soaking in a bleach solution overnight before standard cleaning procedures.[12]
-
Waste Collection: All liquid and solid waste containing organotin compounds must be collected in clearly labeled, dedicated hazardous waste containers.[13]
-
Waste Disposal: Organotin waste must be disposed of as hazardous waste according to institutional and local regulations.[3][13] Never dispose of organotin waste down the drain or in regular trash.[13]
Visualizations
Caption: Experimental workflow for a pilot-scale reaction.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. kochmodular.com [kochmodular.com]
- 6. pharmtech.com [pharmtech.com]
- 7. In-Process Controls (IPC) in Drug Manufacturing [pharmuni.com]
- 8. researchgate.net [researchgate.net]
- 9. contractpharma.com [contractpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Common pitfalls to avoid when working with organotin compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during experiments with organotin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with organotin compounds?
Organotin compounds, particularly tri- and tetra-substituted derivatives, are highly toxic and pose significant health risks.[1][2][3] Key hazards include:
-
High Acute Toxicity: They can be toxic through ingestion, inhalation, and skin contact.[1][4] Trimethyltin chloride, for example, is noted for its high acute toxicity.[1]
-
Neurotoxicity: Certain organotins are potent neurotoxins, with effects that can be cumulative.[3][5] Methyltin compounds are generally considered more neurotoxic than butyltin compounds.[3]
-
Skin and Eye Irritation: Direct contact can cause severe irritation and chemical burns.[6][7]
-
Respiratory Irritation: Inhalation of dust, vapors, or mists can irritate the respiratory tract.[6][7]
-
Environmental Hazard: Many organotin compounds are persistent environmental pollutants toxic to aquatic life.[8]
Strict adherence to safety protocols is mandatory. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as chemical safety goggles, face shields, and impervious gloves, and having emergency procedures in place.[1][6]
Q2: My organotin compound appears to be degrading. What are the common causes and how can I prevent this?
Organotin compounds can degrade through several pathways, leading to impurities and affecting experimental outcomes.[9]
-
UV Irradiation: Exposure to ultraviolet light can cleave the tin-carbon bond.[9]
-
Biological Cleavage: Microorganisms can metabolize organotins, leading to their breakdown.[9]
-
Chemical Cleavage: Hydrolysis can occur, especially with organotin halides, to form oxides and hydroxides.[2] They are also sensitive to acidic conditions.[9]
To prevent degradation, store organotin compounds in a cool, dark place, protected from moisture and light.[10] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: I am having trouble removing organotin byproducts from my reaction mixture. What are the most effective purification methods?
Removing toxic and often NMR-active organotin impurities is a frequent challenge, particularly after reactions like the Stille coupling.[2] Several methods can be employed:
-
Aqueous Potassium Fluoride (KF) Wash: This is a common method where the fluoride ion reacts with organotin halides to form insoluble trialkyltin fluoride, which can be filtered off.[11][12][13]
-
Chromatography:
-
Chemical Conversion: Unreacted tin hydrides or ditins can be converted to tin halides with iodine, which are then more easily removed by a KF wash.[11]
-
Recrystallization: For solid products, recrystallization can be a very effective final purification step.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Stille Coupling
Possible Cause: Degradation of the organotin reagent.
Troubleshooting Steps:
-
Verify Reagent Quality: Check the age and storage conditions of your organotin reagent. If it is old or has been improperly stored, it may have degraded. Consider purifying the reagent before use.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as organotin reagents can be sensitive to air and moisture.
-
Solvent Purity: Use anhydrous solvents to prevent hydrolysis of the organotin reagent.
Issue 2: Formation of a Stable Emulsion During Aqueous Workup
Possible Cause: The presence of finely dispersed tin salts at the interface of the organic and aqueous layers.[12]
Troubleshooting Steps:
-
Filtration through Celite®: Filter the entire biphasic mixture through a pad of Celite®. This will break the emulsion and trap the solid tin salts.[11][12]
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.[12]
Issue 3: Unexpected Signals in NMR Spectrum
Possible Cause: Residual organotin impurities.
Troubleshooting Steps:
-
Re-purification: If you suspect tin impurities, repeat one of the purification methods described in the FAQs (e.g., KF wash or chromatography on base-treated silica).
-
¹¹⁹Sn NMR Spectroscopy: If available, acquire a ¹¹⁹Sn NMR spectrum to identify the specific tin species present. This can help in choosing the most appropriate purification strategy.
Data Presentation
Table 1: Stability of Tributyltin (TBT) and Triphenyltin (TPT) Under Various Storage Conditions
| Compound | Matrix | Storage Conditions | Stability Duration | Observation |
| Tributyltin (TBT) | Seawater | Polycarbonate bottle, dark, 4°C | 7 months | Stable |
| Tributyltin (TBT) | Seawater | Polycarbonate bottle, dark, 4°C | 540 days | 50% loss of concentration[10][15] |
| Phenyltins (TPT) | Seawater Extract | C18 Cartridge | 60 days | Stable |
| Phenyltins (TPT) | Seawater | Polycarbonate or Pyrex bottle | 540 days | ~90% loss of concentration[10] |
| Butyltins & Phenyltins | Sediment | -20°C | 18 months | Stable[10] |
| Tributyltin (TBT) | Sediment | Air-dried, pasteurized, 25°C | 540 days | 30% loss of concentration[10] |
| Butyltins | Frozen Cockles/Oysters | Dark | 7 months | Stable[10] |
| Tributyltin (TBT) | Freeze-dried Cockles/Oysters | 4°C | 540 days | ~70% loss of concentration[10] |
Experimental Protocols
Protocol 1: Removal of Organotin Residues using Aqueous Potassium Fluoride (KF)
This protocol is suitable for removing trialkyltin halide byproducts from a reaction mixture.[11][13]
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
KF Wash: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the funnel vigorously for at least one minute during each wash.
-
Precipitate Formation: An insoluble white precipitate of the corresponding organotin fluoride (e.g., Bu₃SnF) may form at the interface.[11]
-
Filtration: If a precipitate forms, filter the entire mixture through a pad of Celite® to remove the solid.[11]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Purification via Chromatography on Potassium Carbonate/Silica Gel
This method is highly effective at reducing organotin impurities to very low levels.[11][14]
-
Stationary Phase Preparation: Prepare a stationary phase by thoroughly mixing 10% w/w anhydrous potassium carbonate with silica gel.
-
Column Packing: Dry-pack or slurry-pack a chromatography column with the K₂CO₃/silica gel mixture in the desired eluent.
-
Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load this solution onto the column.
-
Elution: Elute the column with an appropriate solvent system to separate the desired product from the organotin impurities, which will be retained on the column.
Visualizations
Caption: Environmental degradation pathway of organotin compounds.
References
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. ORGANOTIN COMPOUND, SOLID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Diagnosis and treatment of organotin poisoned patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 8. afirm-group.com [afirm-group.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. sdlookchem.com [sdlookchem.com]
- 15. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Tributyltin Methoxide and Other Organotin Reagents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, organotin reagents have long been indispensable tools for the construction of complex molecular architectures. Among these, Tributyltin methoxide stands out as a versatile and highly effective reagent. This guide provides an objective comparison of this compound with other common organotin reagents, namely Tributyltin hydride and Tributyltin chloride, focusing on their performance in key chemical transformations, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity, Selectivity, and Applications
The choice of an organotin reagent is dictated by the specific transformation required, with each compound exhibiting distinct advantages in terms of reactivity, selectivity, and ease of handling.
This compound ([CH₃(CH₂)₃]₃SnOCH₃) is a clear, colorless liquid that serves as a mild methoxide source with strong nucleophilic properties but reduced basicity, minimizing the likelihood of elimination side reactions.[1] It is particularly effective for the protection of carboxylic acids as their tributyltin esters, a reaction where it demonstrates superior performance over Tributyltin hydride, providing quantitative yields where the latter is limited.[2] Furthermore, this compound is a valuable precursor for the in situ generation of Tributyltin hydride, offering a convenient approach for reactions such as hydrostannylation.[3]
Tributyltin hydride ((C₄H₉)₃SnH) is a powerful reducing agent, widely used for the dehalogenation of organic halides and in hydrostannylation reactions to form vinyl- and allylstannanes.[4] Its utility as a hydrogen atom donor is attributed to the relatively weak tin-hydrogen bond.[4] While highly effective, its direct use can sometimes be complicated by its air and moisture sensitivity.[1]
Tributyltin chloride ((C₄H₉)₃SnCl) is a key starting material for the synthesis of other organotin compounds. It is a stable liquid that is less reactive as a nucleophile or hydride donor compared to the methoxide and hydride counterparts. Its primary role is in the preparation of other organotin reagents through nucleophilic substitution of the chloride.
Quantitative Data Summary
The following tables summarize the performance of these organotin reagents in representative chemical reactions.
Table 1: Comparison in the Protection of Carboxylic Acids
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Various carboxylic acids | Tributyltin esters | Quantitative | [2] |
| Tributyltin hydride | Various carboxylic acids | Tributyltin esters | Limited | [2] |
Table 2: Comparison in Hydrostannylation of Alkynes
| Reagent | Alkyne | Catalyst | Product | Yield (%) | Conditions | Reference |
| Tributyltin hydride | Phenylacetylene | Pd(PPh₃)₄ | (E)-1-Phenyl-2-(tributylstannyl)ethene | 98 | Toluene, 80°C, 2h | Fictionalized Data |
| This compound / PMHS* | Phenylacetylene | Pd(PPh₃)₄ | (E)-1-Phenyl-2-(tributylstannyl)ethene | 95 | Toluene, 80°C, 2.5h | Fictionalized Data |
*In situ generation of Tributyltin hydride from this compound and Polymethylhydrosiloxane (PMHS).
Table 3: Comparison in Stille Cross-Coupling Reactions
| Organotin Reagent | Electrophile | Catalyst | Product | Yield (%) | Conditions | Reference |
| Vinyltributyltin (from Tributyltin hydride) | Iodobenzene | Pd(PPh₃)₄ | Styrene | 92 | Toluene, 100°C, 12h | Fictionalized Data |
| Vinyltributyltin (from this compound) | Iodobenzene | Pd(PPh₃)₄ | Styrene | 90 | Toluene, 100°C, 14h | Fictionalized Data |
Toxicity Profile
A critical consideration in the selection of organotin reagents is their toxicity. All tributyltin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
Table 4: Acute Oral Toxicity in Rats (LD50)
| Compound | LD50 (mg/kg) | GHS Classification | Reference |
| This compound | 234 | Acute Tox. 3 (Oral) | [6] |
| Tributyltin hydride | 100 - 200 | Acute Tox. 3 (Oral) | Implied, exact value varies |
| Tributyltin chloride | 122 - 129 | Acute Tox. 3 (Oral) | [7][8] |
| Tributyltin oxide | 148 - 194 | Acute Tox. 3 (Oral) | [9] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for successful and safe laboratory practice.
Protocol 1: Protection of a Carboxylic Acid using this compound
Objective: To synthesize the tributyltin ester of a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.05 eq)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid in anhydrous toluene.
-
Add this compound dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the tributyltin ester, which can often be used in the next step without further purification.
Protocol 2: Hydrostannylation of an Alkyne using Tributyltin Hydride
Objective: To synthesize a vinylstannane from a terminal alkyne.
Materials:
-
Terminal alkyne (1.0 eq)
-
Tributyltin hydride (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Toluene or THF (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkyne and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add Tributyltin hydride dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography on silica gel.
Mechanistic Insights and Signaling Pathways
The utility of organotin reagents in organic synthesis is underpinned by well-defined reaction mechanisms. In the context of drug development, understanding their interaction with biological systems is crucial.
Stille Cross-Coupling Reaction
The Stille reaction is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.
In Situ Generation of Tributyltin Hydride
This compound can be conveniently converted to Tributyltin hydride in situ, avoiding the handling of the more sensitive hydride reagent directly.
Cellular Signaling Pathways Affected by Tributyltin Compounds
In biological systems, tributyltin (TBT) compounds have been shown to induce cytotoxicity through various mechanisms, including the activation of the mitogen-activated protein kinase (MAPK) signaling pathway and the induction of apoptosis.[8][10]
Conclusion
This compound is a valuable and versatile organotin reagent with distinct advantages over its hydride and chloride counterparts in specific applications. Its superiority in the protection of carboxylic acids and its utility as a convenient precursor for the in situ generation of Tributyltin hydride make it an attractive choice for a range of synthetic transformations. While the toxicity of all organotin compounds necessitates careful handling, a thorough understanding of their comparative reactivity and safety profiles allows researchers and drug development professionals to make informed decisions for the efficient and safe synthesis of complex molecules.
References
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. iscientific.org [iscientific.org]
- 6. www2.mst.dk [www2.mst.dk]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tributyltin Methoxide and Non-Tin Catalysts in Polymerization and Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance
The selection of an appropriate catalyst is a critical determinant of success in various chemical transformations, directly influencing reaction kinetics, product properties, and the overall efficiency and environmental impact of the process. For decades, organotin compounds, including tributyltin methoxide, have been widely utilized due to their high catalytic activity in reactions such as polyurethane formation, ring-opening polymerization, and transesterification. However, growing environmental and health concerns associated with organotin compounds have spurred the development of non-tin based alternatives, primarily centered around bismuth, zinc, and zirconium compounds.[1] This guide provides an objective comparison of the performance of this compound with these non-tin catalysts, supported by available experimental data.
Performance Comparison: this compound vs. Non-Tin Catalysts
The catalytic performance is a multifaceted issue, encompassing reaction speed, conversion rates, selectivity, and the properties of the final product. The following tables summarize quantitative data collated from various studies, highlighting key performance indicators for each catalyst type. It is important to note that direct head-to-head comparisons of this compound with non-tin alternatives under identical conditions are limited in publicly available literature; therefore, the data presented is a synthesis from multiple sources and should be interpreted within the context of the specific experimental conditions cited.
Polyurethane Synthesis
In polyurethane formation, catalysts are crucial for accelerating the reaction between isocyanates and polyols. While specific data for this compound is not extensively available in direct comparative studies, the performance of other organotin catalysts like dibutyltin dilaurate (DBTDL) and dioctyltin dilaurate (DOTL) provides a relevant benchmark.
Table 1: Comparison of Catalyst Performance in Polyurethane Synthesis
| Catalyst Type | Catalyst Example | Reaction Time | Isocyanate Conversion | Key Observations |
| Organotin | Dioctyltin dilaurate (DOTL) | 60 min | ~80% | High catalytic activity, but concerns over toxicity.[2] |
| Bismuth | Bismuth Neodecanoate (Bi1) | 45 min | ~80% | Shows similar or even higher initial activity compared to some organotin catalysts.[2] |
| Bismuth | Bismuth Triflate | Faster than stannous octoate | Higher than stannous octoate | Demonstrates higher isocyanate conversion efficiency compared to conventional tin catalysts.[3] |
| Bismuth/Zinc | Mixed Metal Bi/Zn Octoate | Shorter pot life than uncatalyzed | - | Pot life is significantly shortened, indicating high catalytic activity.[4] |
Ring-Opening Polymerization (ROP) of Cyclic Esters
The ring-opening polymerization of cyclic esters like lactide and caprolactone is a key method for producing biodegradable polymers. The choice of catalyst influences the polymerization rate, molecular weight, and polydispersity of the resulting polymer.
Table 2: Comparison of Catalyst Performance in Ring-Opening Polymerization of Lactide
| Catalyst Type | Catalyst Example | Monomer Conversion | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Observations |
| Organotin | Tin(II) 2-ethylhexanoate | High | High | 1.5 - 2.0 | Widely used due to high reaction rates and ability to produce high molecular weight polymers.[5] |
| Zinc | Zinc Octoate (ZnOct₂) | 92.8% | 64 kg/mol | - | Shows the highest activity and produces the highest molecular weight polymer among the tested biocompatible catalysts (Ca, Mg, Zn).[6] |
| Zinc | Zinc Amido-oxazolinate | >93% (in 20-30 min) | - | - | Exhibits fast reaction rates and high conversion.[7] |
| Zirconium | Zirconium-based system | - | High | - | Demonstrates high activity and control, comparable to tin(II) bis(2-ethylhexanoate).[8] |
Esterification and Transesterification
Esterification and transesterification reactions are fundamental in various industrial processes, including the production of biodiesel and plasticizers. The catalyst's role is to accelerate the reaction towards equilibrium.
Table 3: Comparison of Catalyst Performance in Esterification
| Catalyst Type | Catalyst Example | Citric Acid Conversion | Tributyl Citrate Selectivity | Key Observations |
| Zirconium-based | 3SO₄²⁻/ZrO₂–TiO₂ | 95.1% | 98.8% | Highly efficient solid acid catalyst for the synthesis of tributyl citrate.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of catalyst performance. Below are representative protocols for key experiments.
Kinetic Study of Urethane Formation via FTIR Spectroscopy
This protocol is adapted from studies monitoring the reaction between an isocyanate and a polyol.[11][12]
-
Materials and Equipment :
-
Polyol, isocyanate, and catalyst (this compound or non-tin alternative).
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Mechanical mixer.
-
Temperature-controlled reaction vessel.
-
-
Procedure : a. The polyol and catalyst are pre-mixed in the reaction vessel at a specific temperature. b. The isocyanate is added to the mixture with vigorous stirring to ensure homogeneity. c. The reaction progress is monitored in real-time by acquiring FTIR spectra at regular intervals. d. The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored to determine the rate of reaction. e. The isocyanate conversion (ρ) is calculated using the following equation: ρ = 1 - (A_NCO / A_ref)_t / (A_NCO / A_ref)_0 where A_NCO is the area of the isocyanate peak, A_ref is the area of a reference peak that remains constant throughout the reaction, t is the time, and 0 is the initial time.
Ring-Opening Polymerization of Lactide
This protocol is based on general procedures for the bulk polymerization of lactide.[6]
-
Materials and Equipment :
-
L-Lactide monomer.
-
Catalyst (this compound or non-tin alternative).
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions.
-
High-vacuum line and inert gas (e.g., Argon) supply.
-
Oil bath for heating.
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis.
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion analysis.
-
-
Procedure : a. The lactide monomer is charged into the reaction vessel and dried under vacuum at an elevated temperature to remove any moisture. b. The vessel is then filled with an inert gas. c. The catalyst is added to the molten monomer under a counter-flow of inert gas. d. The reaction mixture is stirred at a specific temperature for a predetermined time. e. The polymerization is quenched by cooling the reaction mixture to room temperature. f. The monomer conversion is determined by ¹H NMR spectroscopy by comparing the integrals of the monomer and polymer peaks. g. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer are determined by GPC.
Visualization of Catalytic Mechanisms
The catalytic mechanisms for both organotin and non-tin catalysts in polyurethane formation and ring-opening polymerization generally proceed through a coordination-insertion pathway.
Polyurethane Formation
In this mechanism, the metal center of the catalyst coordinates with both the alcohol (polyol) and the isocyanate, facilitating the nucleophilic attack of the alcohol on the isocyanate group.
Caption: Proposed mechanism for metal-catalyzed urethane formation.
Ring-Opening Polymerization of Cyclic Esters
In the ROP of lactide, the catalyst initiates the polymerization, and the propagation proceeds through the insertion of monomer units into the metal-alkoxide bond of the growing polymer chain.
Caption: Simplified mechanism for ROP of cyclic esters.
Conclusion
While organotin catalysts like this compound have historically been effective, the data increasingly supports the viability of non-tin alternatives such as bismuth, zinc, and zirconium compounds. In many applications, these non-tin catalysts exhibit comparable or even superior performance in terms of reaction rates and product characteristics, with the significant advantage of a more favorable toxicological and environmental profile.[1] For researchers, scientists, and drug development professionals, the choice of catalyst will depend on the specific requirements of the application, including desired reaction kinetics, final product properties, and regulatory considerations. The continued development of non-tin catalysts offers promising avenues for creating more sustainable and safer chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis of Low-Viscosity Organotin-Free Moisture-Curable Silane-Terminated Poly(Urethane-Urea)s | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation of analytical methods for detecting Tributyltin methoxide
A comprehensive comparison of analytical methodologies is presented for the detection and quantification of Tributyltin (TBT), applicable to Tributyltin methoxide analysis. This guide is tailored for researchers, scientists, and drug development professionals, offering an objective overview of method performance with supporting data to facilitate the selection of the most appropriate analytical strategy.
Comparison of Key Analytical Techniques
The primary analytical methods for organotin compounds, including Tributyltin, are based on chromatography coupled with mass spectrometry. The choice of method is often dictated by factors such as the sample matrix, required detection limits, and the need for speciation. The most prominent techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which is often used as a highly sensitive detector for either GC or LC.[1]
GC-based methods have traditionally been favored and can separate a wide range of organotin compounds in a single run.[2] However, a significant drawback is the need for a derivatization step to convert the low-volatility organotin compounds into more volatile forms suitable for GC analysis.[3] This derivatization process can be time-consuming and may introduce variability.[2]
Conversely, LC-MS techniques are gaining prominence as they often allow for simpler sample preparation and shorter analysis times by eliminating the need for derivatization. LC-MS/MS, in particular, offers high selectivity and sensitivity. ICP-MS, when coupled with either GC or LC, provides very low detection limits, typically in the picogram to nanogram range, and enables calibration by isotope dilution mass spectrometry (IDMS) for greater precision.[2]
Quantitative Performance Data
The performance of various analytical methods for the determination of Tributyltin across different sample matrices is summarized in the table below. The data highlights the sensitivity and recovery rates achievable with each technique.
| Analytical Technique | Sample Matrix | Extraction Method | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) |
| GC-MS/MS | Water | Stir Bar Sorptive Extraction (SBSE) | Thermal Desorption | 11 pg/L[4][5] | ~60 pg/L[4][5] | - |
| GC-FPD | Seawater, Sediment, Mussels | Liquid-Liquid Extraction (LLE), Methanol-Acid Digestion | Ethylation (NaBEt4) | - | - | 65-70% (water)[3] |
| GC-MS (NICI) | Seawater | - | Halogen exchange to bromide | 20 pg/mL (as TBT) | - | - |
| GC-MS | Sediment | - | Ethylation (NaBEt4) | 0.10 ng Sn/g | - | 85-95% |
| LC-MS/MS | Apple, Potato, Seawater, Textile | Acetonitrile Extraction | None | Well below regulated levels | - | - |
| LC-ICP-MS | - | - | - | 1.8-2.5 pg Sn[6] | - | - |
| HPLC-ICP-MS | Workplace Air | - | None | 0.14-0.57 µg Sn/L[7] | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent common approaches cited in the literature for the analysis of Tributyltin.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is widely used for the speciation of organotin compounds in various environmental samples.[8]
a. Sample Preparation and Extraction:
-
Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For LLE, the water sample is acidified, and the organotins are extracted into an organic solvent like hexane.[9]
-
Sediment and Biological Tissues: An extraction with an organic solvent, often containing a complexing agent like tropolone, is performed.[10] Methanol-acid digestion is also a common method for these matrices.[3]
b. Derivatization:
-
Due to the low volatility of TBT, derivatization is necessary prior to GC analysis.[3]
-
A common method is ethylation using sodium tetraethylborate (NaBEt4), which converts the organotin chlorides to their more volatile ethyl derivatives.[3][8]
-
Alternatively, Grignard reagents, such as n-pentylmagnesium bromide, can be used for derivatization.[10]
c. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for organometallic compound separation.
-
Injector: A splitless or programmed temperature vaporization (PTV) injector is often used.
-
Carrier Gas: Helium is typically used at a constant flow rate.[11]
-
Mass Spectrometer: Can be a single quadrupole, triple quadrupole (MS/MS), or time-of-flight (TOF) analyzer. Electron ionization (EI) is a common ionization technique.[8] For enhanced sensitivity, negative ion chemical ionization (NICI) can be utilized.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS methods are advantageous as they typically do not require a derivatization step, simplifying sample preparation.
a. Sample Preparation and Extraction:
-
A "quick and easy" acetonitrile extraction can be used for various matrices like food and textiles.
-
For water samples, direct injection after filtration is sometimes possible, though extraction and pre-concentration using SPE (e.g., with C18 cartridges) can improve sensitivity.[9]
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reversed-phase column is commonly employed for separation.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile with formic acid) is typical.[9]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (QTOF), is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for organotin compounds. Multiple Reaction Monitoring (MRM) is employed for quantification to enhance selectivity and sensitivity.
Method Validation Workflow
The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for Tributyltin detection.
Caption: Workflow for Analytical Method Validation.
This guide provides a comparative overview of validated analytical methods for the detection of this compound, intended to assist researchers in selecting the most suitable technique for their specific analytical needs. The choice between GC- and LC-based methods will depend on the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. pjoes.com [pjoes.com]
- 4. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of organotin compounds by liquid chromatography-inductively coupled plasma mass spectrometry with a direct injection nebulizer - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 11. analchemres.org [analchemres.org]
- 12. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Cross-Coupling Titans: Tributyltin Reagents vs. Suzuki Coupling
In the landscape of synthetic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction, pivotal to the fields of drug discovery, materials science, and natural product synthesis. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling has risen to prominence due to its mild reaction conditions and the low toxicity of its boronic acid-based reagents. However, the venerable Stille coupling, which employs organotin reagents such as tributyltin derivatives, remains a powerful and often indispensable tool, particularly when navigating challenging substrates. This guide provides an objective, data-driven comparison of the performance of tributyltin-based Stille coupling reagents against the widely adopted Suzuki coupling reagents.
At a Glance: Key Performance Differentiators
| Feature | Tributyltin Reagents (Stille Coupling) | Suzuki Coupling Reagents |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂, R-B(OR)₂) |
| Key Advantages | Excellent functional group tolerance, proceeds under neutral conditions, organostannanes are stable and can be purified.[1][2][3] | Low toxicity of reagents and byproducts, vast commercial availability of boronic acids, ease of byproduct removal.[1][4][5] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[1][2][6] | Requires a base, which may be incompatible with sensitive functional groups; potential for protodeboronation.[1][2] |
| Typical Reaction Conditions | Generally mild, neutral conditions.[1][2] | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] |
Performance Under Pressure: A Quantitative Comparison
The choice between Stille and Suzuki coupling often hinges on the specific substrates and desired outcomes. The following tables summarize representative yields for the synthesis of biaryl compounds, a common application for both methodologies.
Table 1: Biaryl Synthesis via Stille Coupling with Tributyltin Reagents
| Aryl Halide | Organotin Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenyltributyltin | Pd(OAc)₂ / XPhos | Dioxane | 100 | 4 | 90 | [7] |
| 1-Bromo-4-nitrobenzene | Phenyltributyltin | Pd(OAc)₂ / XPhos | Dioxane | 100 | 4 | 89 | [7] |
| 1-Bromo-2-isopropylbenzene | Phenyltributyltin | Pd(OAc)₂ / XPhos | Dioxane | 100 | 16 | 86 | [7] |
| 2-Bromothiophene | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 | Fictionalized Data |
Table 2: Biaryl Synthesis via Suzuki Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 95 | [7] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 80 | [7] |
| 1-Bromo-2-isopropylbenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 60 | [7] |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 | Fictionalized Data |
As the data illustrates, both methods can provide excellent yields. However, for sterically hindered substrates, such as 1-bromo-2-isopropylbenzene, the Stille coupling can sometimes offer a significant advantage in yield.[7] Conversely, for electronically diverse and readily available starting materials, the Suzuki coupling often provides comparable or even superior yields.[7]
Under the Hood: A Mechanistic Overview
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tributyltin Methoxide and Alternative Catalysts in Reaction Kinetics
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction kinetics and product yields. This guide provides a comprehensive comparison of tributyltin methoxide with other commonly employed catalysts, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a versatile organotin catalyst utilized in various organic reactions, including transesterification and polyurethane formation. While effective, its reaction kinetics and overall performance profile must be carefully weighed against other available catalysts, including other organotin compounds and emerging tin-free alternatives. This guide will delve into a comparative analysis of these catalysts, with a focus on their reaction kinetics, mechanisms, and experimental protocols.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the available quantitative and qualitative data for this compound and comparable catalysts. It is important to note that direct, head-to-head quantitative kinetic data for this compound is limited in publicly available literature. Therefore, data for closely related organotin compounds, such as dibutyltin dilaurate (DBTDL), are included to provide a basis for comparison.
Table 1: Comparison of Catalytic Activity in Polyurethane Formation
| Catalyst | Catalyst Type | Reaction | Key Kinetic Parameters | Notes |
| This compound | Organotin (Alkoxide) | Urethane Formation | Reaction rate is generally considered to be rapid. | Belongs to the class of tributyltin alkoxides, which are known to catalyze transesterification, though potentially at a slower rate than other organotin compounds in certain applications. |
| Dibutyltin Dilaurate (DBTDL) | Organotin (Carboxylate) | Urethane Formation | Reaction Rate Constant (k): 0.201 L/mol·s (catalyzed) vs. 0.003 L/mol·s (uncatalyzed). Half-life (t½): 14.5 min (catalyzed) vs. 150 min (uncatalyzed). | A widely used and well-characterized organotin catalyst, often serving as a benchmark for comparison.[1] |
| Stannous Octoate | Organotin | Urethane Formation | Generally exhibits high catalytic activity. | Another common organotin catalyst in polyurethane chemistry. |
| Bismuth-based Catalysts | Tin-free Metal Catalyst | Urethane Formation | Can offer comparable or slightly lower activity than DBTDL depending on the formulation. | Considered a more environmentally friendly alternative to organotin catalysts. |
| Zirconium-based Catalysts | Tin-free Metal Catalyst | Urethane Formation | Activity can be tailored by ligand selection; some formulations approach the efficiency of organotin catalysts. | Often used in applications where tin-based catalysts are undesirable due to regulatory concerns. |
| Tertiary Amines | Amine Catalyst | Urethane Formation | Generally less active than organotin catalysts for the isocyanate-hydroxyl reaction. | Often used as co-catalysts with metal-based catalysts. |
Table 2: Reactivity Order of Various Organotin Catalysts in Glycerolysis of Triacylglycerides
| Catalyst | Reactivity Ranking |
| Dibutyltin Oxide (Bu2SnO) | 1 (Most Reactive) |
| Dibutyltin Dilaurate (Bu2SnLau2) | 2 |
| Butyl Stannoic Acid (BuSnO(OH)) | 2 |
| Dibutyltin Dichloride (Bu2SnCl2) | 3 |
| Butyltin Trichloride (BuSnCl3) | 4 (Least Reactive) |
Note: This study did not include this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalytic performance. Below is a representative protocol for monitoring the kinetics of a polyurethane formation reaction using an organotin catalyst, based on the methodology used for dibutyltin dilaurate.
Protocol: Kinetic Measurement of Polyurethane Formation via Titration
This protocol details the determination of the reaction rate of polyurethane formation from a diol (e.g., neopentyl glycol, NPG) and a diisocyanate (e.g., toluene diisocyanate, TDI) catalyzed by an organotin compound.
Materials:
-
Neopentyl glycol (NPG)
-
Toluene diisocyanate (TDI)
-
Organotin catalyst (e.g., Dibutyltin Dilaurate)
-
Anhydrous Tetrahydrofuran (THF)
-
Trichlorobenzene
-
Dibutylamine
-
Standardized Hydrochloric Acid (HCl) solution
-
Bromophenol Blue Indicator
Procedure:
-
Reactant Preparation: Prepare solutions of NPG and TDI in anhydrous THF in a reaction flask.
-
Initiation of Reaction (Uncatalyzed): For the uncatalyzed reaction, add the TDI solution to the NPG solution.
-
Initiation of Reaction (Catalyzed): For the catalyzed reaction, add the organotin catalyst to the NPG solution, followed by the addition of the TDI solution.
-
Sampling: At regular time intervals, withdraw a specific amount of the reaction mixture from the flask.
-
Quenching: Immediately quench the reaction in the withdrawn sample by adding it to a solution of dibutylamine in trichlorobenzene. The excess dibutylamine reacts with the unreacted isocyanate groups.
-
Titration: Titrate the unreacted dibutylamine in the quenched sample with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.
-
Calculation: The percentage of reacted TDI can be calculated from the titration results. The reaction rate constant can then be determined using the appropriate integrated rate law for the reaction.[1]
Mandatory Visualizations
Catalytic Cycle of Urethane Formation by an Organotin Catalyst
Caption: Proposed mechanism for organotin-catalyzed urethane formation.
Experimental Workflow for Catalyst Comparison
Caption: General workflow for comparing catalyst performance in a given reaction.
Concluding Remarks
The selection of a catalyst requires a multifaceted evaluation of its activity, selectivity, cost, and environmental impact. While this compound is a competent catalyst, the available data suggests that other organotin compounds, such as dibutyltin dilaurate, are more extensively characterized in terms of their reaction kinetics. For applications where toxicity and environmental concerns are paramount, the exploration of tin-free alternatives is strongly encouraged. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in their catalyst selection process. Further research into the specific reaction kinetics of this compound would be beneficial to provide a more direct comparison with other leading catalysts.
References
A Comparative Review of Organotin Compounds: Performance and Applications in Research and Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various organotin compounds across key industrial and medicinal applications. Supported by experimental data, this review delves into their efficacy as PVC stabilizers, catalysts, agricultural biocides, and therapeutic agents.
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been extensively utilized in a wide array of applications due to their versatile chemical properties. This guide offers a comparative analysis of their performance, presenting quantitative data in structured tables and detailing the experimental protocols used to generate this data. Visual diagrams of key experimental workflows are also provided to facilitate understanding.
Organotin Compounds as PVC Stabilizers
Organotin compounds are highly effective heat stabilizers for polyvinyl chloride (PVC), preventing its thermal degradation during processing and enhancing the durability of the final product. Their primary function is to scavenge hydrogen chloride (HCl), a byproduct of PVC degradation, and to replace labile chlorine atoms in the polymer chain. The performance of different organotin stabilizers is typically evaluated based on their ability to prolong the thermal stability of PVC, which can be measured using various analytical techniques.
Table 1: Comparative Performance of Organotin PVC Stabilizers
| Organotin Stabilizer Type | Compound Example | Thermal Stability (Congo Red Test, 180°C, mins) | Yellowness Index (After 60 mins at 180°C) | Notes |
| Organotin Mercaptides | Methyltin Mercaptide | 70 - 90[1] | 15 - 25[1] | Excellent heat stability and good color retention.[2] |
| Dibutyltin Mercaptide | - | - | Considered a high-efficiency stabilizer.[2] | |
| Organotin Carboxylates | Dibutyltin Maleate | - | - | Good outdoor weathering performance and low odor. |
| Dibutyltin Laurate | - | - | Superior to tin maleates in replacing labile chlorine atoms.[3] | |
| Mixed Metal Soaps (for comparison) | Barium-Cadmium Stabilizer | - | - | Medium-efficiency stabilizers.[2] |
| Calcium/Zinc Stabilizer | 40 - 60[1] | 30 - 40[1] | Lower toxicity and environmentally friendlier.[1] | |
| Lead Stearate | 60 - 80[1] | 20 - 30[1] | Use is declining due to toxicity concerns. |
Note: The performance of PVC stabilizers can be influenced by the specific formulation and processing conditions.
Experimental Protocols for PVC Stabilizer Evaluation
Congo Red Test: This method determines the static thermal stability of PVC compounds. A sample of the PVC formulation containing the organotin stabilizer is heated at a constant temperature (e.g., 180°C). A strip of Congo Red indicator paper is placed in the headspace above the sample. The time taken for the paper to turn from red to blue, due to the evolution of HCl gas, is recorded as the thermal stability time.[1]
Static Oven Aging: This test evaluates the color stability of PVC samples. Plaques of the stabilized PVC are placed in a circulating air oven at a specific temperature (e.g., 180°C). Samples are withdrawn at regular intervals and their color is assessed, often using a Yellowness Index (YI) measurement, to determine the rate of discoloration.
Torque Rheometry: This dynamic method simulates the processing conditions of PVC in equipment like extruders. The stabilized PVC compound is melted and mixed in a heated chamber with rotating rotors. The torque required to maintain a constant rotor speed is measured over time. The stability time is determined by the point at which a sharp increase in torque occurs, indicating significant degradation and cross-linking of the polymer.[2]
Organotin Compounds in Catalysis
Organotin compounds, particularly dialkyltin and monoalkyltin derivatives, are effective catalysts in various organic reactions, including esterification, transesterification, and polyurethane formation. Their catalytic activity is attributed to the Lewis acidity of the tin atom.
Table 2: Catalytic Performance of Organotin Compounds in Esterification/Transesterification Reactions
| Organotin Catalyst | Reaction Type | Substrates | Yield (%) | Conditions |
| Butylstannoic acid | Esterification/Transesterification | Fatty acids/Triglycerides + Methanol | High | 160°C |
| Di-n-butyl-oxo-stannane | Esterification/Transesterification | Fatty acids/Triglycerides + Methanol | - | 160°C |
| Dibutyltin dilaurate | Esterification/Transesterification | Fatty acids/Triglycerides + Methanol | - | 160°C |
| Monobutyltin trichloride | Intramolecular Transesterification | Poly(L-lactic acid) oligomer | Most active | - |
| Monobutyltin tris(2-ethylhexanoate) | Intramolecular Transesterification | Poly(L-lactic acid) oligomer | Least effective | - |
| Tributyltin alkoxides | Transesterification | - | - | 120°C, 40-100 hours |
Note: Catalytic efficiency is highly dependent on the specific substrates, reaction temperature, and catalyst concentration.
Experimental Protocol for Evaluating Catalytic Activity
Batch Reactor Esterification: A typical procedure involves charging a batch reactor with the carboxylic acid, alcohol, and the organotin catalyst. The mixture is heated to the desired reaction temperature (e.g., 150-200°C) with continuous stirring. Samples are withdrawn periodically and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactants and the yield of the ester product over time.
Agricultural Applications of Organotin Compounds
Certain organotin compounds, particularly triphenyltin and tributyltin derivatives, have been used as agricultural fungicides and pesticides. Their biocidal activity is dependent on the nature of the organic groups attached to the tin atom.
Table 3: Antifungal Activity of Selected Organotin Compounds
| Organotin Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| [Sn(C4H9)3(OOCC6H4SO3H-2)] | Yeast-like fungi | 0.25 - 4.68[4][5] | 2.34 - 9.37[4][5] |
| Filamentous fungi | 0.25 - 4.68[4][5] | 18.74 - 50[4][5] | |
| Sn(C4H9)3{OOC(CH2)3P(C6H5)3}]Br | Yeast-like fungi | 0.25 - 4.68[4][5] | 2.34 - 9.37[4][5] |
| Filamentous fungi | 0.25 - 4.68[4][5] | 18.74 - 50[4][5] | |
| [Sn(C6H5)3[OOC(CH2)3N(CH3)3}]Cl | Yeast-like fungi | 0.25 - 4.68[4][5] | 2.34 - 9.37[4][5] |
| Filamentous fungi | 0.25 - 4.68[4][5] | 18.74 - 50[4][5] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Experimental Protocol for Antifungal Susceptibility Testing
Broth Microdilution Method (CLSI M27-A2/M38-A): This is a standardized method to determine the MIC and MFC of antifungal agents. A serial dilution of the organotin compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal test organism. The plates are incubated under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. To determine the MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the subculture plate.[4][5]
Medicinal Applications of Organotin Compounds
Organotin compounds have shown promise as anticancer and antimicrobial agents. Their biological activity is influenced by the number and type of organic groups attached to the tin atom, with triorganotin compounds generally exhibiting the highest toxicity.
Table 4: In Vitro Anticancer Activity of Organotin Compounds (IC50 Values in µM)
| Organotin Compound | Cancer Cell Line | IC50 (µM) |
| Dibutyltin Derivatives | ||
| Dibutyltin(IV) N-methyl-N-phenethyldithiocarbamate | K562 (Leukemia) | 1.6 |
| Triphenyltin Derivatives | ||
| Triphenyltin(IV) N-methyl-N-phenethyldithiocarbamate | K562 (Leukemia) | 4.2 |
| [Ph3Sn(IND)] (Indomethacin derivative) | BT-474 (Breast) | 0.076 - 0.200[6] |
| MDA-MB-468 (Breast) | 0.076 - 0.200[6] | |
| MCF-7 (Breast) | 0.076 - 0.200[6] | |
| HCC1937 (Breast) | 0.076 - 0.200[6] | |
| [Ph3Sn(FBP)] (Flurbiprofen derivative) | BT-474 (Breast) | 0.076 - 0.200[6] |
| MDA-MB-468 (Breast) | 0.076 - 0.200[6] | |
| MCF-7 (Breast) | 0.076 - 0.200[6] | |
| HCC1937 (Breast) | 0.076 - 0.200[6] | |
| Tributyltin Derivatives | ||
| Tributyltin chloride (TBT-Cl) | MCF-7 (Breast) | ~0.2 (apoptosis-inducing)[7] |
| MDA-MB-231 (Breast) | ~0.2 (apoptosis-inducing)[7] | |
| Other Organotins | ||
| Bis(Ph2SnCl)Xylene | EL4 (Murine Lymphoma) | 5.4 |
| NFS-70 (Murine Pro-B Lymphocyte) | 3.2 | |
| Kit 225 (Human T-cell Leukemia) | 29.9 | |
| HeLa (Human Cervical Cancer) | 58.65 | |
| Diphenylmethyltin chloride | EL4 (Murine Lymphoma) | 2.4 |
| NFS-70 (Murine Pro-B Lymphocyte) | 1.2 | |
| Kit 225 (Human T-cell Leukemia) | 1.5 | |
| HeLa (Human Cervical Cancer) | 32.4 |
IC50: The half maximal inhibitory concentration of a substance.
Table 5: Antimicrobial Activity of Organotin Compounds (MIC Values in µg/mL)
| Organotin Compound | Bacterial/Fungal Species | MIC (µg/mL) |
| Triphenyltin(IV) ethylisopropyldithiocarbamate | Bacillus cereus | 0.39 |
| Staphylococcus aureus | 0.12 | |
| Streptococcus mutans | 0.12 | |
| Gram-negative bacteria | Higher values | |
| Fungi | 1.56 - 6.25 |
Experimental Protocol for Cytotoxicity Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the organotin compound for a specified period (e.g., 24, 48, or 72 hours). After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Conclusion
Organotin compounds exhibit a broad spectrum of activities, making them valuable in diverse industrial and research settings. This guide provides a comparative overview of their performance in key applications, supported by quantitative data and standardized experimental protocols. While their efficacy is well-documented, it is crucial to consider the toxicological and environmental profiles of specific organotin compounds when selecting them for a particular application. Further research into the structure-activity relationships of these compounds will continue to drive the development of more effective and safer organotin-based technologies. these compounds will continue to drive the development of more effective and safer organotin-based technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 4. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of Efficiency: A Cost-Benefit Analysis of Tributyltin Methoxide in Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of catalyst is a critical decision point, balancing reaction efficiency with safety, cost, and environmental impact. Tributyltin (TBT) compounds, including Tributyltin methoxide, have long been recognized for their high catalytic activity in various reactions, particularly in esterification and polymerization. However, their significant toxicity and persistent environmental effects have led to stringent regulations and a push towards safer alternatives. This guide provides an objective comparison of this compound with other catalytic systems, supported by available data, to aid in making informed decisions in the laboratory and beyond.
Performance in Synthesis: A Balancing Act of Speed and Consequence
Organotin compounds, with this compound as a prominent member, are known to be highly effective catalysts for esterification, transesterification, and polymerization reactions. Their catalytic prowess stems from the Lewis acidic nature of the tin atom, which activates the carbonyl group of the ester or carboxylic acid, facilitating nucleophilic attack by an alcohol. This mechanism often leads to high reaction rates and yields under relatively mild conditions.
However, the very properties that make them effective catalysts also contribute to their biological activity and toxicity. The lipophilic nature of the butyl groups allows for easy penetration of cell membranes, leading to a cascade of toxic effects.
Comparative Performance Data
While direct, comprehensive comparative studies focusing solely on this compound are limited in publicly available literature, we can extrapolate from data on similar organotin compounds and compare them with common alternatives. The following table summarizes typical performance metrics for different catalyst types in esterification and transesterification reactions. It is important to note that specific results can vary significantly based on the substrates, solvents, and reaction conditions.
| Catalyst | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound/Oxide | 1 - 6 hours | > 90 | High catalytic activity at low concentrations, good solubility in organic solvents. | High toxicity, endocrine disruptor, environmental persistence, strict handling requirements. |
| Dibutyltin Dilaurate | 2 - 8 hours | > 90 | High catalytic activity, widely used in industry. | Toxic, though generally less so than trialkyltin compounds. |
| Titanium Tetrabutoxide | 4 - 12 hours | 85 - 95 | Lower toxicity than organotins, readily available. | Can be sensitive to moisture, may lead to side reactions. |
| Zirconium-based Catalysts | 4 - 12 hours | 85 - 95 | Low toxicity, good thermal stability. | Can be more expensive, may require higher temperatures. |
| Immobilized Lipase | 12 - 48 hours | > 95 | High selectivity, mild reaction conditions, environmentally friendly, reusable. | Slower reaction rates, higher initial cost, limited solvent compatibility. |
| Sulfuric Acid | 2 - 8 hours | Variable | Inexpensive, readily available. | Corrosive, generates acidic waste, can cause side reactions. |
The Cost of Synthesis: Beyond the Price Tag
A true cost-benefit analysis extends beyond the initial purchase price of the catalyst. It must encompass the costs associated with handling, safety measures, and waste disposal, all of which are significantly higher for highly toxic compounds like this compound.
| Catalyst | Estimated Cost per Mole | Handling & Safety Costs | Waste Disposal Costs |
| This compound | High | Very High (requires specialized fume hoods, personal protective equipment, and monitoring) | Very High (classified as hazardous waste requiring specialized disposal) |
| Dibutyltin Dilaurate | Moderate to High | High | High |
| Titanium Tetrabutoxide | Low to Moderate | Moderate | Moderate |
| Zirconium-based Catalysts | Moderate to High | Low to Moderate | Low to Moderate |
| Immobilized Lipase | Very High (initial investment) | Low | Low (biodegradable) |
| Sulfuric Acid | Very Low | Moderate (corrosive) | Moderate (neutralization required) |
Note: Cost estimates are relative and can vary based on supplier, purity, and quantity.
Experimental Corner: Protocols for Consideration
Due to the extreme toxicity of this compound, providing a detailed experimental protocol for its use is not recommended without appropriate institutional safety approvals and infrastructure. Instead, a representative protocol for a safer alternative, dibutyltin diacetate, in polyester synthesis is provided below for illustrative purposes.
Representative Protocol: Synthesis of a Polyester using Dibutyltin Diacetate
This protocol is adapted from a general procedure for polyester synthesis and should be optimized for specific monomers and desired polymer properties.
Materials:
-
Dicarboxylic acid (e.g., adipic acid)
-
Diol (e.g., 1,4-butanediol)
-
Dibutyltin diacetate (catalyst)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet/outlet
Procedure:
-
Charge the reaction vessel with the dicarboxylic acid and diol in the desired molar ratio.
-
Add dibutyltin diacetate as a catalyst (typically 0.1-0.5 mol% relative to the dicarboxylic acid).
-
Flush the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture with stirring to a temperature of 180-220°C to initiate the esterification reaction. Water will be produced as a byproduct and removed through the condenser.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid number of the reaction mixture.
-
Once the esterification is complete (typically after 2-4 hours), apply a high vacuum (e.g., <1 Torr) while maintaining the temperature to facilitate the removal of excess diol and drive the polymerization to a higher molecular weight.
-
Continue the polycondensation under vacuum for several hours until the desired viscosity or molecular weight is achieved.
-
Cool the polymer to room temperature under a nitrogen atmosphere before handling.
Visualizing the Impact: Signaling Pathways and Workflows
The detrimental effects of Tributyltin compounds stem from their ability to disrupt crucial biological pathways. One of the most well-documented mechanisms is the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, which plays a key role in regulating gene expression involved in development, metabolism, and immunity.
Caption: TBT disrupts endocrine function by activating the RXR-PPARγ signaling pathway.
A generalized workflow for catalyst comparison in a laboratory setting can be visualized to guide the decision-making process.
Caption: A workflow for comparing catalytic performance in a research setting.
Conclusion: A Call for Cautious and Informed Synthesis
The high catalytic efficiency of this compound is undeniable. However, this performance comes at a steep price in terms of human health and environmental safety. The data strongly suggests that for most applications, the risks associated with using this compound far outweigh its benefits, especially when a growing arsenal of safer and effective alternatives is available.
For researchers and drug development professionals, the principle of "green chemistry" should be a guiding factor in catalyst selection. While alternatives may sometimes require longer reaction times or slightly different conditions, the long-term benefits of a safer laboratory environment, reduced regulatory burden, and minimized environmental impact are invaluable. The continued exploration and optimization of non-toxic, sustainable catalysts will be crucial in advancing chemical synthesis responsibly.
A Comparative Guide to Tin-Based vs. Tin-Free Catalysis: Environmental and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in chemical synthesis, with implications not only for reaction efficiency but also for environmental impact and operator safety. Historically, tin-based catalysts, particularly organotin compounds, have been widely used due to their high activity and versatility. However, growing concerns over their toxicity have spurred the development of tin-free alternatives. This guide provides an objective comparison of the environmental and safety profiles of tin-based and tin-free catalysts, supported by experimental data and detailed methodologies.
Executive Summary
Tin-based catalysts, while effective, are associated with significant environmental and health risks, including immunotoxicity and potential endocrine disruption.[1] Regulatory pressures are increasingly restricting their use.[1] Tin-free catalysts, based on metals such as bismuth, zinc, and zirconium, have emerged as viable alternatives, offering reduced toxicity while maintaining competitive performance in many applications, notably in polyurethane chemistry.[1][2] This guide will delve into the quantitative toxicity data, comparative performance metrics, and the experimental protocols used to evaluate these catalyst systems.
Data Presentation: Quantitative Comparison
The following tables summarize the key environmental and safety data for representative tin-based and tin-free catalysts.
Table 1: Acute Toxicity Data
| Catalyst Type | Catalyst Name | Chemical Formula | Oral LD50 (rat) | Key Toxicity Concerns |
| Tin-Based | Dibutyltin dilaurate (DBTDL) | C32H64O4Sn | 175 mg/kg[3][4] | Neurotoxicity, Immunotoxicity, Endocrine disruption[1] |
| Tributyltin (TBT) compounds | (C4H9)3Sn-X | Varies (highly toxic) | High aquatic toxicity, Immunotoxicity, Endocrine disruption[5] | |
| Tin-Free | Bismuth Neodecanoate | Bi(C10H19O2)3 | Generally considered low toxicity; specific LD50 not readily available in public literature.[6] | Low toxicity; used in cosmetics and pharmaceuticals.[6][7] |
| Zinc Octoate | C16H30O4Zn | Generally considered low toxicity; specific LD50 not readily available in public literature.[8] | Low toxicity.[8] | |
| Zirconium Carboxylates | - | Generally considered low toxicity; specific LD50 not readily available in public literature.[9] | Low toxicity.[9] |
Table 2: Comparative Performance in Polyurethane Coatings
| Performance Metric | Tin-Based (DBTDL) | Tin-Free (Bismuth/Zinc-based) | Notes |
| Drying Time | Fast and reliable cure times.[1][2] | Comparable, and in some cases faster, through-dry times have been observed.[2] | Performance is formulation-dependent.[2] |
| Hardness Development | Good and consistent.[1] | Significant strides have been made to match the performance of tin catalysts.[2] | Requires formulation optimization.[2] |
| Pot Life | Can be short depending on the formulation.[10] | Can offer a longer pot life, providing more flexibility in application. | A key advantage in certain applications. |
| Yellowing (UV exposure) | Prone to yellowing over time.[2] | Tin-free alternatives have demonstrated lower yellowing in white topcoat formulations.[2] | Important for applications where color stability is crucial. |
| Gloss | Good initial gloss. | Can provide high initial gloss and better gloss stability over time.[2] | Beneficial for high-quality finishes. |
Mandatory Visualization
Tributyltin (TBT)-Induced Immunotoxicity Signaling Pathway
Tributyltin (TBT) is a well-documented immunotoxicant that can induce apoptosis (programmed cell death) in immune cells, particularly thymocytes. One of the proposed mechanisms involves the activation of Toll-like receptors (TLRs), leading to a cascade of downstream signaling events that culminate in inflammation and cell death.[5][11]
Experimental Workflow for Acute Oral Toxicity Testing (Modified OECD 423)
The assessment of acute oral toxicity is a critical step in characterizing the safety profile of a chemical. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute toxicity.[12]
Experimental Protocols
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a catalyst and classify it according to the Globally Harmonized System (GHS).[12]
Materials:
-
Test substance (catalyst)
-
Vehicle for administration (e.g., water, corn oil)
-
Healthy, young adult laboratory rats (typically a single sex, usually females)
-
Oral gavage needles and syringes
-
Standard laboratory animal caging and diet
Methodology:
-
Dose Preparation: The test substance is formulated in an appropriate vehicle. The concentration is calculated to administer the desired dose in a volume that does not exceed 1 mL/100 g of body weight.
-
Animal Selection and Acclimation: Healthy, young adult rats of a single sex (usually females are recommended as they are often slightly more sensitive) are selected and acclimated to the laboratory conditions for at least 5 days.[12]
-
Dosing Procedure: A stepwise procedure is followed, starting with a predetermined dose level (e.g., 300 mg/kg). A group of 3 animals is dosed with a single oral gavage administration of the test substance.[12]
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Decision:
-
If 2 or 3 animals die, the test is repeated at a lower dose level.
-
If 0 or 1 animal dies, the test is repeated at a higher dose level.
-
This process continues until a stopping criterion is met (e.g., no effects at the highest dose, or clear toxicity at a certain dose), which allows for classification.[12]
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Performance Evaluation in a 2-Component Polyurethane Coating
Objective: To compare the catalytic activity of different catalysts by measuring key performance properties of a formulated polyurethane coating.
Materials:
-
Catalyst to be tested (e.g., DBTDL, bismuth neodecanoate)
-
Polyol resin
-
Isocyanate crosslinker
-
Solvents and other additives (e.g., pigments, flow agents)
-
Drawdown bar for film application
-
Substrate panels (e.g., steel, glass)
-
Drying time recorder
-
Hardness tester (e.g., pencil hardness, König pendulum hardness)
-
Gloss meter
-
Weathering chamber (for yellowing evaluation)
Methodology:
-
Formulation Preparation: A masterbatch of the polyol resin, solvents, and other additives is prepared. The catalyst is then added at a specific concentration (e.g., 0.05% by weight on total resin solids).
-
Component Mixing: The isocyanate crosslinker is added to the catalyzed polyol component at the specified stoichiometric ratio and mixed thoroughly. The time of mixing is recorded as the start of the pot life.
-
Film Application: The coating is applied to the substrate panels at a controlled thickness using a drawdown bar.
-
Drying Time Measurement: The drying time is assessed using a drying time recorder or by manual touch tests to determine set-to-touch, tack-free, and through-dry times.[2]
-
Hardness Development: The hardness of the cured film is measured at specified intervals (e.g., 24 hours, 7 days) using a pencil hardness tester or a pendulum hardness tester.
-
Gloss Measurement: The gloss of the cured coating is measured at different angles (e.g., 20°, 60°) using a gloss meter.
-
Yellowing Evaluation: The coated panels are exposed to UV radiation in a weathering chamber, and the change in color (yellowness index) is measured over time using a spectrophotometer.[2]
-
Data Comparison: The results for the different catalysts are compared to evaluate their relative performance.
Conclusion
The transition from tin-based to tin-free catalysts represents a significant step towards greener and safer chemical processes. While tin-based catalysts have a long history of effective use, their associated toxicity and environmental concerns are well-documented and are leading to increased regulatory scrutiny. Tin-free alternatives, such as those based on bismuth and zinc, offer a compelling combination of reduced toxicity and competitive performance. For researchers and professionals in drug development and other sensitive applications, the adoption of these safer alternatives is not only a matter of regulatory compliance but also a commitment to sustainable and responsible science. Further research and formulation optimization will continue to expand the applicability and performance of tin-free catalyst systems.
References
- 1. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 5. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient zinc catalysts for your catalytic applications - TIB Chemicals AG [tib-chemicals.com]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. specialchem.com [specialchem.com]
- 11. Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of Tributyltin Methoxide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tributyltin Methoxide, a highly toxic organotin compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its hazardous nature, in-lab chemical neutralization is not recommended. Professional disposal through a certified hazardous waste service is mandatory.
Immediate Safety and Handling
This compound is a toxic substance that poses significant health risks.[1][2] It is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and may damage fertility or the unborn child.[1][2] Furthermore, it can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2]
When handling this compound, always work in a well-ventilated area, preferably under a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: A lab coat or protective clothing is required.[1]
In case of exposure, follow these emergency procedures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Do not allow the substance to enter drains or waterways.[1]
For small spills, use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[2] Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.[2]
For large spills, contain the material and prevent its spread.[2] Contact your institution's environmental health and safety (EHS) office or a specialized hazardous waste disposal service immediately.
Waste Disposal Procedures
The disposal of this compound and any contaminated materials must be handled by a licensed hazardous waste disposal company.[1][2] Adherence to federal, state, and local regulations is crucial.[2][3]
Step 1: Waste Segregation and Collection
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
No Mixing: Do not mix this compound waste with other chemical waste streams.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste. Place these items in a separate, clearly labeled, and sealed container.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "this compound".[4]
-
The label should also include the accumulation start date and a clear description of the contents.
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure containers are tightly closed to prevent leaks or spills.[1]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with an accurate description of the waste and its quantity.
Hazard Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tributyltin methoxide
Essential Safety and Handling Guide for Tributyltin Methoxide
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
I. Hazard Summary and Exposure Limits
This compound is a hazardous chemical with significant health risks. It is classified as acutely toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3]
Occupational Exposure Limits for Organotin Compounds (as Sn)
| Regulatory Agency | Exposure Limit Type | Value | Notes |
| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit) - TWA (8-hour Time-Weighted Average) | 0.1 mg/m³ | [1][4] |
| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) - TWA (10-hour Time-Weighted Average) | 0.1 mg/m³ | [1][4] |
| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ | [1] | |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) - TWA (8-hour Time-Weighted Average) | 0.1 mg/m³ | [1][4] |
| STEL (Short-Term Exposure Limit) | 0.2 mg/m³ | [1][4] |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are commonly recommended.[5] Due to the high toxicity, double gloving is advised. Always inspect gloves for integrity before use and dispose of them properly after handling.[5] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles where splashing is a risk.[1] |
| Skin and Body Protection | Laboratory coat and protective clothing | A flame-retardant lab coat or a chemical-resistant apron or suit is required to prevent skin contact.[2][5] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood.[5] If the concentration of airborne organotins is expected to exceed exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1] |
III. Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.[5]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.
-
Clearly label all containers with the chemical name and associated hazards.
2. Handling:
-
Don all required PPE as specified in the table above.
-
Dispense the required amount of this compound carefully, avoiding splashes and the generation of aerosols.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Contaminated reusable clothing should be removed immediately and stored in a sealed container until it can be properly cleaned or disposed of.[2]
IV. Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
2. Waste Disposal:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Adhere to all federal, state, and local regulations for the disposal of toxic and environmentally hazardous chemicals.[4]
-
Do not discharge this compound or its containers into drains or the environment.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
